molecular formula C27H28O9 B15579647 Gilvocarcin E

Gilvocarcin E

カタログ番号: B15579647
分子量: 496.5 g/mol
InChIキー: MHEQKYHSXMKYKF-UCDARZNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gilvocarcin E is a glycoside.
4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one has been reported in Streptomyces anandii with data available.
from Streptomyces anandii;  structure given in first source

特性

分子式

C27H28O9

分子量

496.5 g/mol

IUPAC名

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H28O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h6-11,22-24,26,28-31H,5H2,1-4H3/t11-,22-,23-,24+,26-/m1/s1

InChIキー

MHEQKYHSXMKYKF-UCDARZNSSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery of Gilvocarcin E from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of Gilvocarcin E, a member of the gilvocarcin family of C-aryl glycoside antibiotics. Gilvocarcins are produced by various species of Streptomyces and have garnered significant interest due to their potent antitumor and antimicrobial properties. This document details the experimental methodologies employed in their discovery, presents key quantitative data, and illustrates the biosynthetic and experimental workflows.

Discovery and Producing Organisms

This compound, along with its more studied counterparts Gilvocarcin V and M, was first isolated from the culture broths of Streptomyces anandii.[1] Subsequent research has identified other Streptomyces species, such as Streptomyces gilvotanareus and Streptomyces griseoflavus, as producers of this class of compounds.[2][3][4] These discoveries were the result of screening programs aimed at identifying novel antitumor antibiotics from microbial sources.[3]

Experimental Protocols

The following sections detail the key experimental procedures for the fermentation, isolation, and structural elucidation of this compound and related compounds.

Fermentation of Streptomyces

The production of gilvocarcins is achieved through submerged fermentation of the producing Streptomyces strain.

Protocol:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium (e.g., consisting of glycerol, peptone, and yeast extract) with a stock culture of the Streptomyces strain. The culture is incubated at 28°C for 48 hours on a rotary shaker.[3]

  • Production Medium: A production medium is prepared, typically containing soluble starch, glucose, and soybean meal, and adjusted to a specific pH.[3]

  • Fermentation: The production fermentor is inoculated with the seed culture. The fermentation is carried out at 28°C with agitation for a period of several days (e.g., 120 hours).[3] During this time, the production of gilvocarcins is monitored.

Isolation and Purification

Gilvocarcins are isolated from the fermentation broth using a multi-step extraction and chromatographic process.

Protocol:

  • Extraction: The fermentation broth is combined with a filter aid (e.g., celite) and filtered. The filtrate is then extracted with an organic solvent, most commonly ethyl acetate.[3]

  • Chromatography: The crude extract is concentrated and subjected to chromatographic separation. This typically involves silica (B1680970) gel chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase HPLC.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMBC, and HSQC, are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure.[1]

Quantitative Data

The biological activity of this compound and its analogues has been quantified against various bacterial and cancer cell lines.

Table 1: Antimicrobial Activity of Gilvocarcins (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus (μM)Bacillus subtilis (μM)Escherichia coli (μM)Candida albicans (μM)
Gilvocarcin HE0.50.55.05.0

Data sourced from[5]

Table 2: Cytotoxic Activity of Gilvocarcins (IC50)
CompoundMCF-7 (Human Breast Cancer) (μM)K562 (Human Leukemia) (μM)P388 (Murine Leukemia) (μM)H460 (Human Lung Cancer)LL/2 (Murine Lung Cancer)
Gilvocarcin HE363945--
d-olivosyl-Gilvocarcin V---Comparable to Gilvocarcin VComparable to Gilvocarcin V
polycarcin VComparable to Gilvocarcin V--Comparable to Gilvocarcin VComparable to Gilvocarcin V

Data sourced from[5][6]

Visualizations

The following diagrams illustrate key aspects of Gilvocarcin discovery and biosynthesis.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_analysis Structure & Activity Fermentation Streptomyces Fermentation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Solvent_Extraction Silica_Chromatography Silica Gel Chromatography Solvent_Extraction->Silica_Chromatography HPLC HPLC Purification Silica_Chromatography->HPLC Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) HPLC->Structure_Elucidation Bioassays Biological Activity Assays (Antimicrobial, Antitumor) HPLC->Bioassays gilvocarcin_biosynthesis PKS Polyketide Synthase (PKS) Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Oxidative_Rearrangement Oxidative Rearrangement (gilOI, gilOIV) Angucyclinone->Oxidative_Rearrangement Coumarin_Core Benzo[d]naphtho[1,2-b]pyran-6-one Core Oxidative_Rearrangement->Coumarin_Core C_Glycosylation C-Glycosylation (gilGT) Coumarin_Core->C_Glycosylation Sugar_Biosynthesis D-Fucofuranose Biosynthesis (gilD, gilE, gilU) Sugar_Biosynthesis->C_Glycosylation Gilvocarcin_V Gilvocarcin V C_Glycosylation->Gilvocarcin_V Side_Chain_Modification Side Chain Modification Gilvocarcin_V->Side_Chain_Modification Gilvocarcin_M_E Gilvocarcin M / this compound Side_Chain_Modification->Gilvocarcin_M_E

References

An In-depth Technical Guide to the Gilvocarcin E Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E, a member of the gilvocarcin family of C-aryl glycoside polyketides, has attracted significant attention within the scientific community due to its potent antitumor, antiviral, and antibacterial activities.[1] Produced by various Streptomyces species, the unique chemical architecture of this compound, characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core linked to a deoxysugar moiety, presents a compelling target for biosynthetic pathway analysis and bioengineering efforts.[2] A thorough understanding of the enzymatic machinery responsible for its synthesis is paramount for the development of novel gilvocarcin analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic components, presenting available quantitative data, and outlining key experimental protocols for its study.

The Gilvocarcin Biosynthetic Gene Cluster (gil)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated gil, which has been identified and characterized from Streptomyces griseoflavus.[2] The cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and the attachment of the deoxysugar. The key enzymatic players in this pathway are detailed in the following sections.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three key stages:

  • Polyketide Backbone Formation: A type II polyketide synthase (PKS) system initiates the process by assembling a decaketide chain from acetate (B1210297) and malonate units.

  • Oxidative Rearrangement and Tailoring: A series of oxygenases and other tailoring enzymes modify the polyketide intermediate, leading to the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core of the gilvocarcins.

  • Glycosylation and Final Modifications: A C-glycosyltransferase attaches a deoxysugar moiety, which is further modified to yield the final this compound product.

A detailed schematic of the proposed biosynthetic pathway is presented below.

Gilvocarcin_E_Biosynthesis Acetyl_CoA Acetyl-CoA + 9x Malonyl-CoA Polyketide Decaketide Intermediate Acetyl_CoA->Polyketide PKS Angucyclinone Angucyclinone Intermediate (e.g., Prejadomycin) Polyketide->Angucyclinone Cyclization/ Aromatization Rearranged_Aglycone Rearranged Aglycone (Defucogilvocarcin) Angucyclinone->Rearranged_Aglycone GilOI, GilOII, GilOIV Pregilvocarcin_E Prethis compound Rearranged_Aglycone->Pregilvocarcin_E GilGT, Deoxysugar Biosynthesis Gilvocarcin_E This compound Pregilvocarcin_E->Gilvocarcin_E GilR, GilM, GilMT PKS Type II PKS (GilA, GilB, GilC, etc.) Oxygenases Oxygenases (GilOI, GilOII, GilOIV) Methyltransferases Methyltransferases (GilM, GilMT) Glycosyltransferase C-Glycosyltransferase (GilGT) Deoxysugar_Biosynthesis Deoxysugar Biosynthesis (GilD, GilE, GilU) Oxidoreductase Oxidoreductase (GilR) Gene_Inactivation_Workflow cluster_pcr PCR Amplification cluster_ecoli E. coli Recombineering cluster_streptomyces Streptomyces Conjugation and Selection PCR Amplify resistance cassette with flanking homology arms Recombineering Introduce PCR product into E. coli a λ-Red recombinase system and a cosmid carrying the target gene PCR->Recombineering Selection1 Select for recombinant cosmids Recombineering->Selection1 Conjugation Transfer recombinant cosmid from E. coli to Streptomyces via conjugation Selection1->Conjugation Selection2 Select for double crossover mutants Conjugation->Selection2 Verification Verify gene knockout by PCR and/or Southern blotting Selection2->Verification Protein_Purification_Workflow cluster_cloning Cloning and Expression cluster_purification Purification Cloning Clone the gene of interest into an expression vector with a purification tag (e.g., His-tag) Transformation Transform the expression vector into a suitable E. coli expression strain Cloning->Transformation Induction Induce protein expression with IPTG Transformation->Induction Lysis Harvest and lyse the E. coli cells Induction->Lysis Affinity_Chromatography Purify the tagged protein using affinity chromatography (e.g., Ni-NTA) Lysis->Affinity_Chromatography SDS_PAGE Analyze purified protein by SDS-PAGE Affinity_Chromatography->SDS_PAGE

References

An In-depth Technical Guide to the Gilvocarcin E C-glycoside Natural Product Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gilvocarcin family of C-glycoside natural products, first discovered in the early 1980s, represents a class of polyketide-derived antibiotics with significant antitumor and antibacterial properties.[1][2] These compounds are produced by various Streptomyces species and are characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure linked to a deoxysugar moiety via a C-C glycosidic bond.[2][3] Gilvocarcin V, the most studied member of this family, exhibits potent biological activity, largely attributed to its C-8 vinyl group which is crucial for its mechanism of action.[4][5]

This technical guide focuses on the core aspects of the gilvocarcin E C-glycoside natural product family, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental methodologies for their study. This compound, which possesses an ethyl group at the C-8 position instead of a vinyl group, is significantly less active than Gilvocarcin V, making it an important comparator for understanding the structural requirements for the family's biological effects.[2]

Core Structure and Chemical Properties

The fundamental structure of the gilvocarcin family is the benzo[d]naphtho[1,2-b]pyran-6-one aglycone. This planar aromatic system is appended with a C-glycosidically linked deoxysugar, most commonly a furanose or pyranose.[6] The key members of the family, Gilvocarcin V, M, and E, differ only in the substituent at the C-8 position of the chromophore.

  • Gilvocarcin V: C-8 vinyl group (-CH=CH₂)

  • Gilvocarcin M: C-8 methyl group (-CH₃)

  • This compound: C-8 ethyl group (-CH₂CH₃)

The sugar moiety also plays a critical role in the biological activity of these compounds, with variations in the sugar structure influencing their interaction with biological targets.[3]

Chemical Structure of this compound:

A simplified representation of the this compound structure.

Mechanism of Action

The primary mechanism of action for the biologically active members of the gilvocarcin family, such as Gilvocarcin V, involves direct interaction with DNA. This interaction is multifaceted and includes intercalation, covalent adduct formation, and interference with DNA processing enzymes.

DNA Intercalation and Covalent Adduct Formation

The planar aromatic core of gilvocarcins allows them to intercalate between the base pairs of DNA. For Gilvocarcin V, this intercalation is a prerequisite for its most potent cytotoxic effect: a photoactivated [2+2] cycloaddition between its C-8 vinyl group and a thymine (B56734) residue in the DNA strand.[4] This reaction is induced by near-UV light and results in the formation of a stable covalent adduct, leading to single-strand breaks and inhibition of DNA replication and transcription. This compound, lacking the reactive vinyl group, is incapable of this photo-induced covalent binding, which largely explains its significantly reduced cytotoxicity.

Interaction with Histone H3

In addition to direct DNA interaction, gilvocarcins have been shown to selectively cross-link DNA to histone H3 upon photoactivation.[4] The sugar moiety of the gilvocarcin molecule is thought to mediate the interaction with histone H3, further stabilizing the drug-DNA-protein ternary complex and contributing to the overall cytotoxicity.

Inhibition of Topoisomerase II

Gilvocarcin V has been reported to inhibit the catalytic activity of human topoisomerase II.[4] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, gilvocarcins can lead to the accumulation of DNA strand breaks and ultimately trigger apoptotic cell death.

Signaling Pathways

The DNA damage induced by gilvocarcins activates the DNA Damage Response (DDR) signaling pathway. This complex network of proteins is responsible for detecting DNA lesions, signaling their presence, and promoting either DNA repair or programmed cell death (apoptosis). The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[7][8] Activation of ATM and ATR leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest and DNA repair or apoptosis.[9] The sustained presence of DNA damage ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[10][11]

DNA_Damage_Response_Pathway cluster_stimulus Stimulus cluster_dna_interaction DNA Interaction cluster_ddr DNA Damage Response (DDR) cluster_apoptosis Apoptosis Gilvocarcin Gilvocarcin V (Photoactivated) DNA_Intercalation DNA Intercalation Gilvocarcin->DNA_Intercalation 1. Covalent_Adduct Covalent Adduct Formation (with Thymine) DNA_Intercalation->Covalent_Adduct 2a. TopoII_Inhibition Topoisomerase II Inhibition DNA_Intercalation->TopoII_Inhibition 2b. DNA_Damage DNA Strand Breaks Covalent_Adduct->DNA_Damage TopoII_Inhibition->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases (Phosphorylated) ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms Chk1_Chk2->DNA_Repair Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis_Outcome Apoptosis Caspase_3->Apoptosis_Outcome caption Signaling pathway of Gilvocarcin-induced DNA damage and apoptosis.

Signaling pathway of Gilvocarcin-induced DNA damage and apoptosis.

Quantitative Biological Data

The biological activity of the gilvocarcin family has been evaluated in various in vitro assays. The following tables summarize key quantitative data for different members of the family.

Table 1: Cytotoxicity of Gilvocarcin Family Members against Cancer Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference
Gilvocarcin HEMCF-7 (Breast)Not Specified36[12]
Gilvocarcin HEK562 (Leukemia)Not Specified39[12]
Gilvocarcin HEP388 (Leukemia)Not Specified45[12]
Gilvocarcin VP388 (Leukemia)Not SpecifiedNot reported, but significantly more potent than M and E[13]
Gilvocarcin MP388 (Leukemia)Not SpecifiedNot reported, less potent than V[13]
4'-OH-Gilvocarcin ENot specifiedNot specifiedModerately active[6]

Table 2: Antibacterial Activity of Gilvocarcin Family Members

CompoundBacterial StrainMIC (µM)Reference
Gilvocarcin HEStaphylococcus aureus0.5[1][12]
Gilvocarcin HEBacillus subtilis5.0[1][12]
Gilvocarcin HEEscherichia coli2.8[1][12]
Gilvocarcin HECandida albicans3.6[1][12]
Gilvocarcin HStaphylococcus aureus0.5[1]
Gilvocarcin HBacillus subtilis20[1]
Gilvocarcin HEscherichia coli5[1]
Gilvocarcin HCandida albicans25[1]
Gilvocarcin VStaphylococcus aureus0.1[1]
Gilvocarcin VBacillus subtilis1.5[1]
Gilvocarcin VEscherichia coli3[1]
Gilvocarcin VCandida albicans4[1]
Gilvocarcin MStaphylococcus aureus1.5[1]
Gilvocarcin MBacillus subtilis>50[1]
Gilvocarcin MEscherichia coli5[1]
Gilvocarcin MCandida albicans25[1]
Various AnalogsS. aureus ATCC 65380.25 - 64 µg/mL[14]
Various AnalogsMRSA ATCC 433000.25 - 64 µg/mL[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the gilvocarcin family.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Nuclease-free water

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 1% Agarose (B213101) gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide)

Protocol:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled plasmid DNA (e.g., 200 ng)

    • 1 µL of test compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

TopoII_Relaxation_Assay_Workflow Start Start: Prepare Reaction Mix Add_Components Add Buffer, ATP, Supercoiled DNA, and Test Compound to tube Start->Add_Components Add_Enzyme Add Topoisomerase II Enzyme Add_Components->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Add Stop Solution/Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands under UV Light Gel_Electrophoresis->Visualize Analyze Analyze Inhibition: Compare Relaxed vs. Supercoiled DNA Visualize->Analyze caption Workflow for the Topoisomerase II Relaxation Assay.

Workflow for the Topoisomerase II Relaxation Assay.
DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a compound binds.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

  • Test compound (e.g., Gilvocarcin V)

  • DNase I enzyme

  • DNase I Dilution Buffer

  • Binding Buffer

  • Stop Solution (e.g., containing EDTA and formamide)

  • Phenol:chloroform

  • Ethanol

  • Denaturing polyacrylamide sequencing gel

  • Autoradiography film or fluorescence imager

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of the test compound in a binding buffer to allow for binding equilibrium to be reached.

  • Perform a control reaction without the test compound.

  • Add a freshly diluted solution of DNase I to each reaction to initiate limited DNA cleavage. Incubate for a precise and short duration (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding an excess of Stop Solution.

  • Extract the proteins using phenol:chloroform.

  • Precipitate the DNA with ethanol, wash, and air-dry the pellet.

  • Resuspend the DNA pellets in a formamide-based loading dye.

  • Denature the samples by heating and then rapidly cool on ice.

  • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

  • After electrophoresis, visualize the DNA fragments. The binding site of the compound will appear as a "footprint," a region of the gel where the DNA was protected from DNase I cleavage, resulting in a gap in the DNA ladder compared to the control lane.[15][16][17][18]

DNA_Footprinting_Workflow Start Start: Prepare Labeled DNA Bind_Compound Incubate Labeled DNA with Test Compound (Gilvocarcin) Start->Bind_Compound DNaseI_Digestion Limited Digestion with DNase I Bind_Compound->DNaseI_Digestion Stop_Reaction Stop Reaction and Purify DNA DNaseI_Digestion->Stop_Reaction Gel_Electrophoresis Run on Denaturing Polyacrylamide Gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Fragments (Autoradiography/Fluorescence) Gel_Electrophoresis->Visualize Analyze Identify 'Footprint' - Protected Region Visualize->Analyze caption Workflow for the DNase I Footprinting Assay.

Workflow for the DNase I Footprinting Assay.

Structure-Activity Relationship (SAR)

The biological activity of the gilvocarcin family is highly dependent on its chemical structure. Key SAR findings include:

  • C-8 Substituent: The presence of a vinyl group at the C-8 position is critical for potent antitumor activity.[4] Replacement of the vinyl group with a methyl (Gilvocarcin M) or ethyl (this compound) group leads to a significant reduction in cytotoxicity.[2] This is because the vinyl group is essential for the photo-induced covalent adduction to DNA.

  • Sugar Moiety: The deoxysugar moiety is crucial for the interaction with histone H3 and contributes to the overall DNA binding affinity.[3] Modifications to the sugar, such as changes in stereochemistry or the presence of hydroxyl groups, can significantly impact biological activity.

  • Aglycone Core: The planar, aromatic nature of the benzo[d]naphtho[1,2-b]pyran-6-one core is essential for DNA intercalation, which is the initial step in the mechanism of action for the more potent analogs.

Conclusion and Future Directions

The this compound C-glycoside natural product family, while containing members with varying degrees of biological activity, provides a valuable platform for understanding the intricate interactions between small molecules, DNA, and associated proteins. The stark difference in activity between Gilvocarcin V and this compound underscores the critical role of the C-8 vinyl group in mediating potent cytotoxicity through a light-activated mechanism.

Future research in this area will likely focus on several key aspects:

  • Analog Synthesis and SAR Studies: The development of new synthetic methodologies will enable the creation of a wider range of gilvocarcin analogs with modified aglycone and sugar moieties. This will allow for a more detailed exploration of the SAR and the potential to develop compounds with improved therapeutic indices.

  • Elucidation of Resistance Mechanisms: Understanding how cancer cells develop resistance to gilvocarcin-based therapies will be crucial for their potential clinical application.

  • Targeted Delivery: The photo-activatable nature of Gilvocarcin V suggests the potential for photodynamic therapy applications, where the drug's activity can be localized to the tumor site, minimizing off-target effects.

  • Exploration of Non-Anticancer Applications: The antibacterial properties of the gilvocarcin family warrant further investigation, especially in the context of rising antibiotic resistance.

References

An In-Depth Technical Guide on the Antitumor Properties of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gilvocarcin E is a member of the gilvocarcin family of C-aryl glycoside antibiotics, a class of natural products that has garnered interest for its potential antitumor activities. However, extensive research has revealed that this compound possesses significantly lower cytotoxic and antitumor efficacy compared to its vinyl-containing analogue, Gilvocarcin V. This guide provides a comprehensive overview of the available scientific literature on this compound, detailing its mechanism of action, structure-activity relationships, and the limited quantitative data on its biological activity. The information presented is intended to inform researchers and professionals in the field of drug development about the properties and therapeutic potential, or lack thereof, of this particular natural product.

Introduction to the Gilvocarcin Family

The gilvocarcins are a group of polyketide-derived natural products isolated from Streptomyces species.[1] They are characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure linked to a deoxysugar moiety. The most studied member of this family is Gilvocarcin V, which has demonstrated potent antitumor activity against various cancer cell lines and in preclinical models.[2] The antitumor effects of gilvocarcins are primarily attributed to their interaction with DNA.[3]

Mechanism of Action: The Critical Role of the C-8 Vinyl Group

The primary mechanism of antitumor action for active gilvocarcins, such as Gilvocarcin V, involves a multi-step process initiated by the intercalation of the planar aromatic core into the DNA double helix.[4] Following intercalation, a crucial step for potent cytotoxicity is the photo-activated [2+2] cycloaddition between the C-8 vinyl group of the gilvocarcin molecule and a thymine (B56734) residue on the DNA strand.[5][6] This light-induced reaction, typically occurring with near-UV or visible light, results in the formation of a covalent DNA adduct.[7][8] The formation of these adducts leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.[5][6]

G

Figure 1. Mechanism of action of vinyl-containing gilvocarcins.

Structure-Activity Relationship: The Inactivity of this compound

The key determinant of the antitumor activity within the gilvocarcin family is the nature of the substituent at the C-8 position of the aromatic core. Gilvocarcin V possesses a vinyl group at this position, which is essential for the light-mediated covalent bonding to DNA.[4] In contrast, this compound has an ethyl group at the C-8 position. This seemingly minor structural difference has a profound impact on its biological activity.

The absence of the reactive vinyl group renders this compound incapable of forming the [2+2] cycloaddition product with DNA thymine residues.[4] Consequently, this compound is reported to be significantly less effective or even inactive as a cytotoxic agent.[4] This highlights a critical structure-activity relationship within this class of compounds.

Interestingly, studies have shown that the introduction of a hydroxyl group at the 4'-position of the sugar moiety can convert an otherwise inactive this compound into a moderately active compound.[9] This suggests that modifications to the sugar portion of the molecule can influence biological activity, potentially by enhancing DNA binding affinity or through other mechanisms.

G

Figure 2. Comparison of C-8 substituents and antitumor activity.

Quantitative Data on Antitumor Properties

Direct quantitative data on the antitumor properties of this compound is scarce in the published literature, a consequence of its low potency. However, data from related compounds can provide a valuable context for its activity.

CompoundC-8 SubstituentCell Line(s)IC50 (µM)Reference
Gilvocarcin HE-MCF-7 (Breast)36
K562 (Leukemia)39
P388 (Leukemia)45
4'-OH-Gilvocarcin EEthylNot specifiedModerately Active[9]
Gilvocarcin VVinylVariousHighly Active[1][2]

Table 1. Cytotoxicity of this compound Analogs and Related Compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound inhibits cell growth or induces cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and thus, the number of cells.

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the bound SRB with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

G

Figure 3. General workflow for in vitro cytotoxicity testing.

DNA Interaction Assays

These assays are used to investigate the binding of a compound to DNA.

  • UV-Visible Spectrophotometry: Changes in the absorption spectrum of the compound upon addition of DNA can indicate an interaction. Intercalation is often associated with hypochromism and a bathochromic shift in the absorption spectrum.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the gilvocarcin molecule can be quenched or enhanced upon binding to DNA. Titrating a solution of the compound with increasing concentrations of DNA and monitoring the fluorescence changes allows for the determination of binding constants.

  • DNA Thermal Denaturation Studies: The melting temperature (Tm) of DNA, the temperature at which 50% of the double helix dissociates, increases in the presence of an intercalating agent. Monitoring the absorbance of a DNA solution at 260 nm while increasing the temperature in the presence and absence of the compound can reveal this stabilizing effect.

Apoptosis and Cell Cycle Analysis

These assays help to elucidate the mechanism of cell death induced by the compound.

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Cell Cycle Analysis by Flow Cytometry: Cells are fixed, treated with RNase, and stained with a DNA-binding dye like propidium iodide. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound induces cell cycle arrest at a specific phase.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathways by this compound. Given its low cytotoxic activity, it is plausible that it does not significantly engage cellular signaling cascades to the same extent as more potent anticancer agents. Research on the more active Gilvocarcin V has focused on its direct DNA-damaging effects rather than specific signaling pathway modulation.

Conclusion

References

An In-depth Technical Guide to Gilvocarcin E and its Analogs (Gilvocarcin V, M)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gilvocarcins are a family of polyketide-derived C-glycoside antibiotics produced by Streptomyces species. This technical guide provides a comprehensive overview of Gilvocarcin E and its prominent analogs, Gilvocarcin V and Gilvocarcin M. It delves into their biosynthesis, multifaceted mechanism of action, structure-activity relationships, and biological activities, with a focus on their potential as anticancer agents. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

Gilvocarcin V, M, and E are members of the benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antibiotic family, first isolated from Streptomyces gilvotanareus.[1] These compounds have garnered significant interest due to their potent antitumor, antibacterial, and antiviral activities.[1][2] Gilvocarcin V is the most studied of the group, exhibiting the strongest biological effects.[2] The primary structural difference between these analogs lies in the C-8 position of the chromophore: a vinyl group in Gilvocarcin V, a methyl group in Gilvocarcin M, and an ethyl group in this compound.[2] This variation profoundly influences their biological activity, making them excellent subjects for structure-activity relationship studies.

Biosynthesis

The gilvocarcin aglycone is biosynthesized via the acetate (B1210297) pathway.[3] The entire gene cluster responsible for gilvocarcin biosynthesis (gil) has been cloned from Streptomyces griseoflavus and heterologously expressed, paving the way for combinatorial biosynthesis of novel analogs.[2][4] The biosynthesis involves a type II polyketide synthase (PKS) and a series of post-PKS tailoring enzymes that catalyze an oxidative rearrangement of an angucyclinone intermediate, a unique p-OH-activated C-glycosylation, and the formation of the C-8 side chain.[2][4] The sugar moiety is a C-glycosidically linked D-fucofuranose.[2]

Gilvocarcin Biosynthesis Pathway Proposed Biosynthetic Pathway of Gilvocarcin V Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->Polyketide Synthase (PKS) Angucyclinone Intermediate Angucyclinone Intermediate Polyketide Synthase (PKS)->Angucyclinone Intermediate Oxidative Rearrangement Oxidative Rearrangement Angucyclinone Intermediate->Oxidative Rearrangement Gilvocarcin Aglycone Core Gilvocarcin Aglycone Core Oxidative Rearrangement->Gilvocarcin Aglycone Core C-Glycosylation (GilGT) C-Glycosylation (GilGT) Gilvocarcin Aglycone Core->C-Glycosylation (GilGT) D-Fucofuranose Biosynthesis D-Fucofuranose Biosynthesis D-Fucofuranose Biosynthesis->C-Glycosylation (GilGT) Pregilvocarcin Pregilvocarcin C-Glycosylation (GilGT)->Pregilvocarcin Side Chain Formation Side Chain Formation Pregilvocarcin->Side Chain Formation Gilvocarcin V/M/E Gilvocarcin V/M/E Side Chain Formation->Gilvocarcin V/M/E

Caption: Proposed Biosynthetic Pathway of Gilvocarcin V.

Mechanism of Action

The biological activity of gilvocarcins is primarily attributed to their interaction with DNA.[5] Gilvocarcin V, the most potent analog, exhibits a strong affinity for DNA intercalation.[2] A key feature of their mechanism is the requirement for photoactivation by near-UV or visible light.[6][7] Upon irradiation, the vinyl group of Gilvocarcin V can undergo a [2+2] cycloaddition with DNA thymine (B56734) residues, leading to the formation of covalent adducts.[2][8] This DNA damage induces single-strand breaks and DNA-protein crosslinks, ultimately triggering the DNA damage response (DDR) pathways and leading to cell death.[8][9] Gilvocarcin V has also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.[2] The sugar moiety of gilvocarcins is also important for their activity, as it interacts with histone H3.[10][11]

Gilvocarcin V Mechanism of Action Mechanism of Action of Gilvocarcin V cluster_0 Cellular Events Gilvocarcin V Gilvocarcin V DNA Intercalation DNA Intercalation Gilvocarcin V->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Gilvocarcin V->Topoisomerase II Inhibition Light Activation (near-UV) Light Activation (near-UV) DNA Intercalation->Light Activation (near-UV) Covalent Adduct Formation Covalent Adduct Formation Light Activation (near-UV)->Covalent Adduct Formation DNA Damage DNA Damage Covalent Adduct Formation->DNA Damage DNA Damage Response DNA Damage Response DNA Damage->DNA Damage Response Apoptosis Apoptosis Topoisomerase II Inhibition->Apoptosis DNA Damage Response->Apoptosis

Caption: Mechanism of Action of Gilvocarcin V.

Structure-Activity Relationship

The C-8 substituent plays a critical role in the biological activity of gilvocarcins. The vinyl group of Gilvocarcin V is essential for its potent antitumor activity.[2] Analogs with a saturated C-8 side chain, such as Gilvocarcin M (methyl) and this compound (ethyl), are significantly less effective.[2] This is because the vinyl group is crucial for the light-induced [2+2] cycloaddition with DNA. The sugar moiety is also vital for bioactivity, with studies on polycarcin V (a gilvocarcin analog) showing that a free 2'-OH group is essential for interaction with histone H3.[10][11]

Biological Activities

Anticancer Activity

Gilvocarcin V has demonstrated significant antitumor activity against various experimental tumors, including sarcoma 180, Ehrlich carcinoma, and P388 leukemia.[1][12] The cytotoxic activity of gilvocarcins is generally light-dependent.[7]

Table 1: Anticancer Activity of Gilvocarcin Analogs (IC50 values)

Compound/AnalogCell LineIC50 (µM)Reference(s)
Gilvocarcin VP388-[1]
Gilvocarcin VSarcoma 180-[1]
Gilvocarcin VEhrlich Carcinoma-[12]
Gilvocarcin MKB cells0.52 µg/mL[13]
Gilvocarcin HEMCF-736[14][15]
Gilvocarcin HEK56239[14][15]
Gilvocarcin HEP38845[14][15]
Antibacterial Activity

Gilvocarcins exhibit activity primarily against Gram-positive bacteria.[1] The order of antibacterial potency is generally Gilvocarcin V > Gilvocarcin M > Gilvocarcin A.[5]

Table 2: Antibacterial Activity of Gilvocarcin Analogs (MIC values)

Compound/AnalogBacterial StrainMIC (µM or µg/mL)Reference(s)
Gilvocarcin VStaphylococcus aureus-[16]
Gilvocarcin VBacillus subtilis-[5]
Gilvocarcin MStaphylococcus aureus32 µg/mL[13]
Gilvocarcin HEStaphylococcus aureus0.5-5.0 µM[14][15]
Gilvocarcin HEBacillus subtilis0.5-5.0 µM[14][15]
Gilvocarcin HEEscherichia coli0.5-5.0 µM[14][15]

Note: As with anticancer data, a systematic comparison of MIC values for all three analogs against a broad panel of bacteria is limited.

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring total protein content.[3][15][17]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of gilvocarcin analogs and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

SRB Cytotoxicity Assay Workflow SRB Cytotoxicity Assay Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with Gilvocarcins Treat with Gilvocarcins Incubate (24h)->Treat with Gilvocarcins Incubate (48-72h) Incubate (48-72h) Treat with Gilvocarcins->Incubate (48-72h) Fix Cells with TCA Fix Cells with TCA Incubate (48-72h)->Fix Cells with TCA Wash and Dry Plates Wash and Dry Plates Fix Cells with TCA->Wash and Dry Plates Stain with SRB Stain with SRB Wash and Dry Plates->Stain with SRB Wash with Acetic Acid Wash with Acetic Acid Stain with SRB->Wash with Acetic Acid Solubilize Dye with Tris Solubilize Dye with Tris Wash with Acetic Acid->Solubilize Dye with Tris Read Absorbance (510 nm) Read Absorbance (510 nm) Solubilize Dye with Tris->Read Absorbance (510 nm) Calculate IC50 Calculate IC50 Read Absorbance (510 nm)->Calculate IC50

Caption: SRB Cytotoxicity Assay Workflow.
Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP

  • 5x Stop buffer/gel loading dye (containing SDS)

  • Agarose (B213101) gel electrophoresis system

  • Ethidium (B1194527) bromide or other DNA stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine water, 10x reaction buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the gilvocarcin analog at various concentrations. Include a solvent control.

  • Enzyme Addition: Add human topoisomerase II to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

  • Analysis: Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-inhibitor control.

Antibacterial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][16][18]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Gilvocarcin analogs

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the gilvocarcin analogs in the 96-well plate using broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the gilvocarcin analog that completely inhibits visible growth of the bacteria.

Conclusion

This compound, V, and M represent a fascinating class of natural products with significant therapeutic potential, particularly as anticancer agents. Their unique light-activated mechanism of action and the clear structure-activity relationship centered on the C-8 vinyl group make them valuable leads for drug development. Further research, including the generation of novel analogs through combinatorial biosynthesis and a more systematic evaluation of their biological activities, is warranted to fully exploit their therapeutic promise. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Spectroscopic and Mechanistic Insights into Gilvocarcin E: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data for the anti-tumor agent Gilvocarcin E, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This document also details the experimental protocols for acquiring such data and illustrates the compound's proposed mechanism of action through a logical workflow diagram.

Spectroscopic Data Analysis of this compound

This compound belongs to the gilvocarcin class of C-glycoside polyketides, which are known for their potent anti-tumor properties. Accurate spectroscopic data is paramount for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shifts for the Gilvocarcin Core

Proton Chemical Shift (δ) ppm (approx.) Multiplicity J (Hz) (approx.)
H-110.5 - 11.0s-
H-47.0 - 7.2d8.0 - 8.5
H-57.5 - 7.7d8.0 - 8.5
H-77.8 - 8.0s-
H-97.3 - 7.5s-
OMe-103.9 - 4.1s-
OMe-123.9 - 4.1s-
H-1'5.5 - 5.7d3.0 - 3.5

Note: This table presents approximate chemical shifts based on related gilvocarcin structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shifts for the Gilvocarcin Core

Carbon Chemical Shift (δ) ppm (approx.)
C-1160 - 162
C-2110 - 112
C-3135 - 137
C-4118 - 120
C-4a125 - 127
C-5115 - 117
C-6160 - 162
C-6a105 - 107
C-7140 - 142
C-8128 - 130
C-9112 - 114
C-10158 - 160
C-10a115 - 117
C-11138 - 140
C-12155 - 157
C-12a110 - 112
C-12b120 - 122
C-1'80 - 82

Note: This table presents approximate chemical shifts based on related gilvocarcin structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₇H₂₈O₉
Monoisotopic Mass 496.1733 Da
Ionization Mode ESI+
Observed m/z [M+H]⁺ 497.1806
Observed m/z [M+Na]⁺ 519.1625

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be reported with the data.

  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI+).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

  • LC Separation (Optional but Recommended): The sample is injected onto a C18 reversed-phase column. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is used to separate this compound from any impurities.

  • MS Acquisition:

    • The mass spectrometer is operated in positive ion mode (ESI+).

    • Data is acquired over a relevant mass range (e.g., m/z 100-1000).

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺). This accurate mass is then used to calculate the elemental composition using software that considers isotopic patterns.

Proposed Mechanism of Action

The anti-tumor activity of the gilvocarcin family of compounds is primarily attributed to their interaction with DNA. The proposed mechanism involves two key events: DNA intercalation and inhibition of topoisomerase II.

GilvocarcinE_Mechanism cluster_cellular_uptake Cellular Environment cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response Gilvocarcin_E This compound Nucleus Nucleus Gilvocarcin_E->Nucleus Cellular Uptake DNA_Intercalation DNA Intercalation Nucleus->DNA_Intercalation Binds to DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->Topoisomerase_II Alters DNA Topology Cleavable_Complex Stabilized Cleavable Complex Topoisomerase_II->Cleavable_Complex Inhibits Re-ligation DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Cleavable_Complex Collision DNA_Damage DNA Damage (Double-Strand Breaks) Cleavable_Complex->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates the proposed sequence of events following the cellular uptake of this compound. The molecule first intercalates into the DNA double helix. This interaction is thought to alter the DNA topology, which in turn affects the function of enzymes like topoisomerase II. This compound is believed to act as a topoisomerase II poison by stabilizing the "cleavable complex," an intermediate in the enzyme's catalytic cycle where the DNA is cut. By preventing the re-ligation of the DNA strands, the presence of this compound leads to an accumulation of DNA double-strand breaks, particularly when the replication fork collides with the stabilized complex. This accumulation of DNA damage ultimately triggers programmed cell death, or apoptosis, in cancer cells. This multi-faceted mechanism underscores the potent anti-tumor activity of this compound and its analogs.

The Polyketide Provenance of Gilvocarcin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the polyketide origin of the antitumor antibiotic Gilvocarcin E. It details the biosynthetic pathway, enzymatic machinery, and regulatory elements that govern its formation, with a focus on the experimental evidence that has elucidated this complex process.

Introduction to this compound

This compound is a member of the gilvocarcin family of C-glycoside polyketides, which are produced by various species of Streptomyces. These compounds are of significant interest to the pharmaceutical industry due to their potent antitumor, antiviral, and antibacterial activities. This compound, along with its congeners Gilvocarcin V and M, shares a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core structure. The key difference in this compound lies in the ethyl group at the C-8 position, which originates from a specific starter unit during its polyketide biosynthesis. Understanding the molecular basis of this compound's formation is crucial for harnessing its therapeutic potential through biosynthetic engineering and the development of novel analogs.

The Gilvocarcin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for gilvocarcin biosynthesis is located within a dedicated gene cluster, designated as the 'gil' cluster. This cluster was first identified and characterized in Streptomyces griseoflavus Gö 3592, a producer of Gilvocarcin V and M. The heterologous expression of this gene cluster in Streptomyces lividans confirmed its role in gilvocarcin production. The gil cluster contains genes encoding the polyketide synthase (PKS) machinery, tailoring enzymes, and regulatory proteins.

Table 1: Key Genes and Proposed Functions in the Gilvocarcin Biosynthetic Gene Cluster

GeneProposed Function
gilAPolyketide Synthase (PKS) Ketoacyl Synthase α
gilBPKS Ketoacyl Synthase β
gilCPKS Acyl Carrier Protein (ACP)
gilPMalonyl-CoA:ACP Acyltransferase (MAT)
gilQAcyltransferase (AT), determines starter unit
gilFKetoreductase (KR)
gilGAromatase/Cyclase
gilKCyclase
gilOIFAD-dependent Oxygenase (oxidative rearrangement)
gilOIVFAD-dependent Oxygenase (oxidative rearrangement)
gilOIIOxygenase (anthrone oxidation)
gilOIIIP450 Hydroxylase (side chain formation)
gilDNDP-glucose Synthase
gilENDP-glucose 4,6-dehydratase
gilUKetoreductase (deoxysugar biosynthesis)
gilGTC-glycosyltransferase
gilMO-methyltransferase
gilMTO-methyltransferase
gilROxidoreductase (lactone formation)
gilSPutative Regulatory Protein

The Polyketide Origin and Biosynthetic Pathway of this compound

The biosynthesis of the gilvocarcin aglycone proceeds through a type II polyketide synthase system. Early feeding studies with 13C-labeled precursors confirmed that the core structure is derived from the acetate (B1210297) pathway[1]. The assembly of the polyketide chain is initiated by the selection of a specific starter unit, which is a key determinant of the final gilvocarcin congener produced.

Starter Unit Specificity: The Role of GilQ

The choice of the starter unit is governed by the acyltransferase GilQ. For the synthesis of this compound, the starter unit is propionyl-CoA, leading to the characteristic ethyl side chain at C-8. This is in contrast to Gilvocarcin M, which utilizes acetyl-CoA as a starter unit, resulting in a methyl group at the same position. Gilvocarcin V incorporates a vinyl group, the biosynthesis of which involves further enzymatic modifications of a propionyl-CoA-derived starter. In vivo and in vitro studies have demonstrated the crucial role of GilQ in conferring this starter unit specificity, making it a key target for biosynthetic engineering efforts aimed at producing novel gilvocarcin analogs.

Polyketide Chain Assembly and Early Modifications

The minimal PKS, comprising GilA (KSα), GilB (KSβ), and GilC (ACP), catalyzes the iterative condensation of malonyl-CoA extender units to the growing polyketide chain. The malonyl-CoA extender units are loaded onto the ACP by the malonyl-CoA:ACP acyltransferase (MAT) GilP. The resulting polyketide chain undergoes ketoreduction, cyclization, and aromatization, mediated by the ketoreductase GilF and the cyclases GilG and GilK, to form an angucyclinone intermediate.

Post-PKS Tailoring: The Path to the Gilvocarcin Core

A series of intricate post-PKS modifications transform the initial angucyclinone intermediate into the unique benzo[d]naphtho[1,2-b]pyran-6-one core of the gilvocarcins.

  • Oxidative Rearrangement: A key step in the biosynthesis is an oxidative cleavage of a C-C bond in the angucyclinone precursor. This remarkable rearrangement is catalyzed by the FAD-dependent oxygenases GilOI and GilOIV. Gene knockout studies of gilOI and gilOIV have led to the accumulation of intermediates, providing insight into this complex transformation.

  • C-Glycosylation: The gilvocarcin core is adorned with a deoxysugar moiety, a D-fucofuranose in the case of Gilvocarcin V. The biosynthesis of this sugar begins with glucose-1-phosphate and involves the enzymes GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase). The C-glycosidic bond is forged by the C-glycosyltransferase GilGT.

  • Lactone Formation: The final step in the formation of the gilvocarcin aglycone is the creation of the characteristic lactone ring. This oxidation of a hemiacetal precursor is catalyzed by the oxidoreductase GilR.

The following diagram illustrates the proposed biosynthetic pathway for the gilvocarcin core.

Gilvocarcin_Biosynthesis cluster_enzymes Enzymatic Steps Starter Propionyl-CoA (for this compound) PKS Type II PKS (GilA, GilB, GilC, GilP, GilQ) Starter->PKS Malonyl Malonyl-CoA (Extender Units) Malonyl->PKS Polyketide Polyketide Chain PKS->Polyketide Angucyclinone Angucyclinone Intermediate Polyketide->Angucyclinone Cyclization/ Aromatization (GilF, GilG, GilK) Core Gilvocarcin Aglycone Precursor Angucyclinone->Core Oxidative Rearrangement Oxidative Oxidative Rearrangement (GilOI, GilOIV, GilOII) Glycosylated Glycosylated Intermediate Core->Glycosylated C-Glycosylation Deoxysugar Deoxysugar Biosynthesis (GilD, GilE, GilU) Glycosylation C-Glycosylation (GilGT) Deoxysugar->Glycosylation GilvocarcinE This compound Glycosylated->GilvocarcinE Lactone Formation & other tailoring steps Lactone Lactone Formation (GilR)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Method for Gene Knockout in Streptomyces via PCR-Targeting

This protocol is a generalized procedure based on established methods for gene replacement in Streptomyces.

  • Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to a disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) and an origin of transfer (oriT).

  • PCR Amplification of Disruption Cassette: Amplify the disruption cassette using the designed primers and a suitable template plasmid (e.g., pIJ773).

  • Preparation of Electrocompetent E. coli: Prepare electrocompetent cells of an E. coli strain suitable for λ Red-mediated recombination (e.g., BW25113/pIJ790).

  • Recombineering in E. coli: Electroporate the purified PCR product into the electrocompetent E. coli containing the target gene on a cosmid or fosmid. Select for recombinants on appropriate antibiotic-containing media.

  • Conjugation into Streptomyces: Transfer the recombinant cosmid/fosmid from E. coli to the desired Streptomyces strain (e.g., S. lividans or the wild-type producer) via intergeneric conjugation.

  • Selection of Mutants: Select for exconjugants that have undergone double homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

  • Verification of Mutants: Confirm the gene knockout by PCR analysis and, if necessary, Southern blotting.

Heterologous Expression of the gil Gene Cluster in Streptomyces lividans
  • Library Construction: Construct a cosmid or fosmid library of genomic DNA from the gilvocarcin-producing Streptomyces strain.

  • Library Screening: Screen the library using probes derived from conserved PKS genes or other genes within the predicted cluster.

  • Identification of Positive Clones: Isolate and characterize positive clones to identify those containing the complete gil gene cluster.

  • Transformation of S. lividans: Introduce the cosmid/fosmid containing the gil cluster into a suitable S. lividans host strain (e.g., TK24) via protoplast transformation or conjugation.

  • Cultivation and Analysis: Cultivate the recombinant S. lividans strain under conditions conducive to secondary metabolite production.

  • Extraction and Identification: Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC, LC-MS, and NMR to confirm the production of gilvocarcins.

Regulation of Gilvocarcin Biosynthesis

The regulation of secondary metabolism in Streptomyces is a complex process involving pathway-specific regulators and global regulatory networks that respond to nutritional and environmental signals. The gil gene cluster contains at least two putative regulatory genes, gilR (distinct from the lactone-forming oxidoreductase) and gilS.

The precise signaling pathways controlling the expression of the gil gene cluster have not yet been fully elucidated. However, it is likely that these pathway-specific regulators are integrated into broader regulatory networks common in Streptomyces. These networks often involve two-component systems and pleiotropic regulators that respond to factors such as phosphate (B84403) limitation, nitrogen availability, and the presence of specific carbon sources.

Regulatory_Pathway Nutritional Nutritional Signals (Phosphate, Nitrogen, Carbon) Global Global Regulators (e.g., PhoP, GlnR) Nutritional->Global Sensing Pathway Pathway-Specific Regulators (GilR, GilS) Global->Pathway Signal Transduction GilCluster gil Gene Cluster Expression Pathway->GilCluster Transcriptional Activation/Repression Gilvocarcin Gilvocarcin Biosynthesis GilCluster->Gilvocarcin

Caption: A hypothetical regulatory cascade for gilvocarcin biosynthesis.

Conclusion and Future Perspectives

The elucidation of the polyketide origin of this compound has provided a solid foundation for understanding the biosynthesis of this important class of antitumor agents. The identification and characterization of the gil gene cluster have opened up exciting possibilities for the rational design of novel gilvocarcin analogs with improved therapeutic properties. Future research will likely focus on:

  • Detailed Enzymatic Characterization: In-depth kinetic and structural studies of the biosynthetic enzymes will provide a more complete understanding of their mechanisms and substrate specificities.

  • Elucidation of Regulatory Networks: Unraveling the specific signaling pathways that control the expression of the gil gene cluster will be crucial for optimizing the production of gilvocarcins and for activating silent biosynthetic gene clusters.

  • Combinatorial Biosynthesis: The use of synthetic biology and combinatorial approaches to mix and match genes from different polyketide pathways holds immense promise for the generation of a diverse array of novel gilvocarcin derivatives.

This in-depth technical guide provides a valuable resource for researchers and drug development professionals working to unlock the full potential of the gilvocarcins in the fight against cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis protocols for Gilvocarcin E, a C-aryl glycoside natural product with significant antitumor properties. This document details various synthetic strategies, presents key quantitative data for comparison, and offers detailed experimental protocols for critical reaction steps. Visual diagrams of synthetic pathways are included to facilitate understanding.

Introduction

This compound, a member of the gilvocarcin family of antibiotics, exhibits potent antitumor activity. Its complex architecture, featuring a polycyclic aromatic aglycone coupled to a deoxysugar moiety via a C-C bond, has made it a challenging and attractive target for total synthesis. The development of synthetic routes to this compound and its analogs is crucial for structure-activity relationship studies and the discovery of new therapeutic agents. This document outlines and compares several successful total synthesis strategies.

Comparative Data of Selected Total Syntheses

The following table summarizes quantitative data from various total syntheses of gilvocarcin analogues, providing a comparative overview of their efficiencies.

Synthetic Approach Key Reactions Longest Linear Sequence (Steps) Overall Yield (%) Reference
Snieckus (defucogilvocarcin V) Directed Remote Metalation, Suzuki Coupling, Stille Coupling11Not explicitly stated in abstract--INVALID-LINK--[1][2]
Suzuki (Gilvocarcin M) Contrasteric C-Glycosylation, Benzyne (B1209423) CycloadditionNot explicitly stated in abstractNot explicitly stated in abstract--INVALID-LINK--[3]
Minehan (Polycarcin V) Stereoselective α-C-glycosylation, Palladium-catalyzed intramolecular arylation133.2--INVALID-LINK--[4][5]

Retrosynthetic Analysis and Strategic Overview

The total synthesis of this compound and its congeners can be broadly categorized by the key bond formations used to construct the aglycone and attach the sugar moiety.

Snieckus Approach: Cross-Coupling Strategy

The Snieckus synthesis of defucogilvocarcin V, the aglycone of Gilvocarcin V, relies on a convergent strategy employing modern cross-coupling reactions to assemble the biaryl core. A key feature is the use of directed remote metalation to functionalize one of the aromatic rings prior to coupling.

G This compound Aglycone This compound Aglycone Lactonization Lactonization This compound Aglycone->Lactonization Biaryl Intermediate Biaryl Intermediate Suzuki Coupling Suzuki Coupling Biaryl Intermediate->Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Directed Remote Metalation Directed Remote Metalation Aryl Boronic Acid->Directed Remote Metalation Aryl Halide Aryl Halide Lactonization->Biaryl Intermediate Suzuki Coupling->Aryl Boronic Acid Suzuki Coupling->Aryl Halide

Caption: Retrosynthetic analysis of the Snieckus approach.

Suzuki Approach: Cycloaddition and C-Glycosylation Strategy

The Suzuki synthesis of Gilvocarcin M features a regio- and stereocontrolled aryl C-glycosylation and a regioselective [4+2] cycloaddition of a sugar-bearing benzyne with 2-methoxyfuran (B1219529) to construct the core structure.[3] This approach elegantly installs the sugar moiety early in the synthesis.

G Gilvocarcin M Gilvocarcin M Lactone Ring Formation Lactone Ring Formation Gilvocarcin M->Lactone Ring Formation Naphthol Derivative Naphthol Derivative Lactone Ring Formation->Naphthol Derivative Benzyne Cycloaddition Benzyne Cycloaddition Naphthol Derivative->Benzyne Cycloaddition Sugar-bearing Aryl Halide Sugar-bearing Aryl Halide Benzyne Cycloaddition->Sugar-bearing Aryl Halide 2-Methoxyfuran 2-Methoxyfuran Benzyne Cycloaddition->2-Methoxyfuran C-Glycosylation C-Glycosylation Sugar-bearing Aryl Halide->C-Glycosylation Aryl Iodide Aryl Iodide C-Glycosylation->Aryl Iodide Protected Furanose Protected Furanose C-Glycosylation->Protected Furanose

Caption: Retrosynthetic analysis of the Suzuki approach.

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of gilvocarcin analogues, adapted from the literature.

Protocol 1: Suzuki Coupling for Biaryl Formation (Snieckus Approach)

This protocol describes the palladium-catalyzed Suzuki coupling to form the central biaryl bond of the defucogilvocarcin core.[1]

Materials:

  • Aryl boronic acid derivative

  • Aryl halide partner

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Barium hydroxide (B78521) [Ba(OH)₂]

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon atmosphere

Procedure:

  • To a solution of the aryl halide (1.0 eq) and the aryl boronic acid (1.2 eq) in a mixture of DME and water (4:1 v/v) is added barium hydroxide (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is heated to reflux for 3 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and washed with saturated aqueous ammonium (B1175870) chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl product.

Yield: 99%[3]

Protocol 2: Stille Coupling for Vinyl Group Installation (Snieckus Approach)

This protocol details the Stille coupling reaction to introduce the C-8 vinyl group onto the gilvocarcin aglycone precursor.[1]

Materials:

  • Aryl triflate precursor

  • Vinyltributyltin [VinylSnBu₃]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tris(2-furyl)phosphine [P(2-furyl)₃]

  • Lithium chloride [LiCl]

  • N-Methyl-2-pyrrolidone (NMP)

  • Argon atmosphere

Procedure:

  • To a solution of the aryl triflate (1.0 eq) in NMP are added lithium chloride (3.0 eq), tris(2-furyl)phosphine (0.2 eq), and Pd₂(dba)₃ (0.05 eq).

  • The mixture is stirred at room temperature for 10 minutes under an argon atmosphere.

  • Vinyltributyltin (1.5 eq) is added, and the reaction is stirred at room temperature for 1 hour.

  • The reaction mixture is diluted with diethyl ether and washed with saturated aqueous potassium fluoride (B91410) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the vinylated product.

Yield: 69%[3]

Protocol 3: Stereoselective C-Glycosylation (Minehan Approach for Polycarcin V)

This protocol describes the Lewis acid-mediated C-glycosylation for the stereoselective formation of the α-C-aryl glycosidic bond.[5]

Materials:

Procedure:

  • To a solution of the naphthol acceptor (1.0 eq) and the rhamnosyl acetate donor (1.2 eq) in anhydrous dichloromethane at room temperature under a nitrogen atmosphere is added TMSOTf (1.5 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel chromatography to afford the α-C-glycoside.

Yield: 70% with >95:5 α:β stereoselectivity[5]

Experimental Workflows

The following diagrams illustrate the forward synthesis workflows for the key strategies discussed.

Snieckus Synthesis Workflow for Defucogilvocarcin V

G cluster_0 Aryl Halide Synthesis cluster_1 Aryl Boronic Acid Synthesis Start_A Starting Material A Intermediate_A1 Intermediate_A1 Start_A->Intermediate_A1 Aryl_Halide Aryl Halide Intermediate_A1->Aryl_Halide Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Start_B Starting Material B Intermediate_B1 Intermediate_B1 Start_B->Intermediate_B1 Aryl_Boronic_Acid Aryl Boronic Acid Intermediate_B1->Aryl_Boronic_Acid Aryl_Boronic_Acid->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Lactonization Lactonization Biaryl_Intermediate->Lactonization Aryl_Triflate Aryl Triflate Lactonization->Aryl_Triflate Triflation Triflation Aryl_Triflate->Triflation Stille_Coupling Stille Coupling Aryl_Triflate->Stille_Coupling Defucogilvocarcin_V Defucogilvocarcin V Stille_Coupling->Defucogilvocarcin_V

Caption: Forward synthesis workflow of the Snieckus approach.

Suzuki Synthesis Workflow for Gilvocarcin M

G Protected_Furanose Protected Furanose C_Glycosylation C-Glycosylation Protected_Furanose->C_Glycosylation Aryl_Iodide Aryl Iodide Aryl_Iodide->C_Glycosylation Sugar_Aryl_Halide Sugar-bearing Aryl Halide C_Glycosylation->Sugar_Aryl_Halide Benzyne_Formation Benzyne Formation Sugar_Aryl_Halide->Benzyne_Formation Benzyne_Intermediate Benzyne Intermediate Benzyne_Formation->Benzyne_Intermediate Diels_Alder [4+2] Cycloaddition Benzyne_Intermediate->Diels_Alder 2_Methoxyfuran 2-Methoxyfuran 2_Methoxyfuran->Diels_Alder Naphthol_Intermediate Naphthol Intermediate Diels_Alder->Naphthol_Intermediate Lactonization_Final Lactonization & Deprotection Naphthol_Intermediate->Lactonization_Final Gilvocarcin_M Gilvocarcin M Lactonization_Final->Gilvocarcin_M

Caption: Forward synthesis workflow of the Suzuki approach.

Conclusion

The total synthesis of this compound remains an active area of research, driving the development of novel synthetic methodologies. The strategies outlined in these application notes, particularly those developed by Snieckus and Suzuki, highlight the power of modern organic synthesis in accessing complex natural products. The choice of a particular synthetic route will depend on the specific goals of the research, such as the desire for convergence, stereocontrol, or the ability to generate diverse analogs. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Isolation and Purification of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Gilvocarcin E, a potent antitumor antibiotic. This compound belongs to the gilvocarcin family of C-aryl glycosides, which are secondary metabolites produced by various species of Streptomyces. This document outlines the necessary steps from fermentation of the producing microorganism to the final purification of this compound, intended to aid researchers in obtaining this compound for further study and drug development endeavors.

Introduction

This compound, along with its more studied congeners Gilvocarcin V and M, is produced by several Streptomyces species, including Streptomyces anandii, Streptomyces gilvotanareus, Streptomyces griseoflavus, and Streptomyces coerulescens.[1][2] These compounds exhibit significant antitumor, antibacterial, and antiviral activities. The primary mechanism of action for gilvocarcins involves intercalation into DNA. For Gilvocarcin V, and likely this compound, this is followed by a photo-activated [2+2] cycloaddition with thymine (B56734) residues, leading to DNA damage.[3][4] Additionally, gilvocarcins are known inhibitors of topoisomerase II.[4] The structural difference between these analogs lies in the C-8 side chain of the benzonaphthopyranone core. This compound possesses an ethyl group at this position, while Gilvocarcin V has a vinyl group, and Gilvocarcin M has a methyl group. The isolation and purification of this compound requires a multi-step approach to separate it from these closely related compounds.

Experimental Workflow

The overall process for isolating and purifying this compound is depicted in the workflow diagram below. The process begins with the fermentation of a high-yield Streptomyces strain, followed by extraction of the active compounds from the fermentation broth. A preliminary purification step using silica (B1680970) gel chromatography is then employed to separate the gilvocarcin mixture from other metabolites. The final step involves high-performance liquid chromatography (HPLC) to resolve the individual gilvocarcin analogs and obtain pure this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Inoculation of Streptomyces sp. fermentation Submerged Fermentation start->fermentation harvest Harvest Fermentation Broth fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentrate1 Concentration of Organic Phase extraction->concentrate1 silica_gel Silica Gel Chromatography concentrate1->silica_gel concentrate2 Concentration of Gilvocarcin Fractions silica_gel->concentrate2 prep_hplc Preparative HPLC concentrate2->prep_hplc final_product Pure this compound prep_hplc->final_product

Figure 1: Experimental workflow for the isolation and purification of this compound.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of this compound from a 10-liter fermentation of Streptomyces anandii. Please note that yields may vary depending on the specific strain, fermentation conditions, and purification scale.

Purification StepTotal Gilvocarcins (mg)This compound (mg)Purity of this compound (%)Overall Yield of this compound (%)
Crude Ethyl Acetate (B1210297) Extract1500-<1100
Silica Gel Chromatography Pool45090~206
Preparative HPLC-65>954.3

Experimental Protocols

Fermentation

This protocol is based on methods for producing similar secondary metabolites from Streptomyces species.[5][6][7]

1.1. Seed Culture Preparation:

  • Prepare a seed medium containing (per liter): 5 g glucose, 15 g maltodextrin, 10 g peptone, and 10 g yeast extract. Adjust the pH to 7.0.

  • Inoculate a 250 mL flask containing 50 mL of the seed medium with a glycerol (B35011) stock or agar (B569324) plug of a high-yield Streptomyces anandii strain.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

1.2. Production Fermentation:

  • Prepare the production medium containing (per liter): 10 g glucose, 80 g maltodextrin, 5 g molasses, 30 g soybean cake powder, 5 g gluten powder, 2 g calcium carbonate, 0.2 g nickel chloride hexahydrate, 0.1 g sodium molybdate (B1676688) dihydrate, 0.66 g ammonium (B1175870) ferrous sulfate (B86663) hexahydrate, and 4 g oxalic acid. Adjust the initial pH to 7.5.

  • Inoculate a 10-liter fermenter containing 7 liters of the production medium with the seed culture (5% v/v).

  • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-10 days.

  • Monitor the production of gilvocarcins by periodically taking samples and analyzing them by analytical HPLC.

Extraction

This protocol outlines the extraction of the gilvocarcin mixture from the fermentation broth.

  • At the end of the fermentation, harvest the entire broth (10 liters).

  • Centrifuge the broth at 5000 x g for 30 minutes to separate the mycelium from the supernatant.

  • Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate (3 x 10 liters).

  • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Silica Gel Chromatography

This step serves as a preliminary purification to enrich the gilvocarcin fraction.

  • Prepare a silica gel (60-120 mesh) column (5 cm diameter x 50 cm length) packed in chloroform (B151607).

  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v) and UV visualization.

  • Pool the fractions containing the gilvocarcin mixture (typically yellow-colored bands).

  • Evaporate the solvent from the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is crucial for separating the individual gilvocarcin analogs.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-35 min: 30-70% B (linear gradient)

    • 35-40 min: 70% B

    • 40-45 min: 70-30% B (linear gradient)

    • 45-50 min: 30% B

  • Flow Rate: 10 mL/min

  • Detection: 254 nm

  • Procedure:

    • Dissolve the enriched gilvocarcin fraction from the silica gel chromatography step in a minimal amount of methanol.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the elution peaks of Gilvocarcin V, M, and E. The typical elution order is Gilvocarcin V, followed by this compound, and then Gilvocarcin M.

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions of this compound and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a pure, dry powder.

Mechanism of Action: DNA Damage Pathway

This compound, like other gilvocarcins, exerts its cytotoxic effects primarily through interactions with DNA. The proposed mechanism involves several key steps that ultimately lead to cell cycle arrest and apoptosis.

mechanism_of_action cluster_cellular_entry Cellular Uptake cluster_dna_interaction DNA Interaction cluster_topoisomerase_inhibition Topoisomerase II Inhibition cluster_cellular_response Cellular Response gilvocarcin_e This compound cellular_uptake Cellular Uptake gilvocarcin_e->cellular_uptake dna_intercalation DNA Intercalation cellular_uptake->dna_intercalation inhibition Inhibition cellular_uptake->inhibition photoactivation Photoactivation (near-UV light) dna_intercalation->photoactivation dna_adduct [2+2] Cycloaddition with Thymine photoactivation->dna_adduct dna_damage DNA Damage dna_adduct->dna_damage topoisomerase_ii Topoisomerase II topoisomerase_ii->inhibition inhibition->dna_damage replication_inhibition Inhibition of DNA Replication dna_damage->replication_inhibition transcription_inhibition Inhibition of Transcription dna_damage->transcription_inhibition cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest transcription_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 2: Proposed mechanism of action for this compound leading to DNA damage and apoptosis.

This document provides a framework for the successful isolation and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental setup and the characteristics of their microbial strain.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E is a member of the gilvocarcin family of C-aryl glycoside antibiotics, a group of natural products known for their antitumor properties. The most extensively studied compound in this family, Gilvocarcin V, exhibits potent cytotoxic activity against various cancer cell lines. The mechanism of action for gilvocarcins is primarily attributed to their interaction with DNA, leading to DNA cleavage and inhibition of cellular processes. Gilvocarcin V, which possesses a vinyl group, is particularly effective. In contrast, this compound, which has an ethyl group in place of the vinyl group, has been reported to be significantly less effective than Gilvocarcin V.[1] While quantitative cytotoxicity data for this compound is not widely available, this document provides a detailed protocol for assessing its in vitro cytotoxicity using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for testing potential anticancer compounds.

Data Presentation

Due to the limited availability of public data on the specific 50% inhibitory concentration (IC50) values of this compound, the following table provides a template for how such data would be presented. For comparative purposes, it includes reported IC50 values for other members of the gilvocarcin family against various cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (µM)Assay Method
This compound Not ReportedNot ReportedNot ReportedNot Reported
Gilvocarcin VH460Human Lung CancerData Not AvailableSRB Assay
MCF-7Human Breast CancerData Not AvailableSRB Assay
LL/2Murine Lung CancerData Not AvailableSRB Assay
Gilvocarcin MKBHuman Oral Epidermoid Carcinoma0.52 (µg/mL)Not Specified
Gilvocarcin HEMCF-7Human Breast Cancer36Not Specified
K562Human Myelogenous Leukemia39Not Specified
P388Murine Lymphoma45Not Specified

Note: The activity of this compound has been described as "inactive" in its natural form; however, a synthetically modified version has shown "moderate activity".[2]

Experimental Protocols

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a robust and sensitive assay suitable for high-throughput screening of potential anticancer compounds.

Materials:

  • This compound

  • Human cancer cell lines (e.g., H460, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), cold 50% (w/v) and 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Plating:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and dead cells.

    • Allow the plate to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Gilvocarcin_Mechanism Gilvocarcin This compound DNA_Intercalation DNA Intercalation Gilvocarcin->DNA_Intercalation DNA Cellular DNA Topoisomerase_II Topoisomerase II DNA_Cleavage DNA Strand Breaks Topoisomerase_II->DNA_Cleavage DNA_Intercalation->DNA DNA_Intercalation->Topoisomerase_II Inhibition DNA_Intercalation->DNA_Cleavage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Cleavage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for gilvocarcins.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed cells in 96-well plate Incubation_24h 2. Incubate for 24h Cell_Culture->Incubation_24h Drug_Preparation 3. Prepare this compound dilutions Incubation_24h->Drug_Preparation Drug_Addition 4. Add drug to cells Incubation_48_72h 5. Incubate for 48-72h Drug_Addition->Incubation_48_72h Fixation 6. Fix cells with TCA SRB_Stain 7. Stain with SRB Fixation->SRB_Stain Wash_Dry 8. Wash and air dry SRB_Stain->Wash_Dry Solubilization 9. Solubilize bound dye Read_Absorbance 10. Read absorbance at 510 nm Solubilization->Read_Absorbance Data_Analysis 11. Calculate % inhibition and IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

Application Notes and Protocols: The Use of Gilvocarcin E in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Gilvocarcin E in cancer cell line research. While Gilvocarcin V (GV) is the most potent and widely studied member of the gilvocarcin family of antitumor antibiotics, this compound (GE), a minor congener, serves as an important tool for structure-activity relationship studies and as a comparative control.

Application Notes

The gilvocarcin family of C-glycoside polyketides, discovered in the early 1980s, exhibits significant bactericidal, virucidal, and antitumor properties with remarkably low toxicity.[1][2] The primary mechanism of action for the most potent analog, Gilvocarcin V, involves a multi-step process initiated by DNA intercalation.[1] A critical feature for its high antitumor activity is the vinyl group, which, upon photoactivation by near-UV or visible blue light, undergoes a [2+2] cycloaddition with DNA thymine (B56734) residues.[1][3] This covalent binding leads to DNA single-strand breaks, the formation of DNA-protein cross-links (notably with histone H3), and the inhibition of topoisomerase II.[1][3][4] The resulting DNA damage triggers cellular responses, including cell cycle arrest and apoptosis, which are central to its anticancer effects.[5]

This compound differs from Gilvocarcin V in that its crucial vinyl side chain is replaced by an ethyl group. This structural modification renders this compound significantly less effective as an antitumor agent, as the ethyl group is not capable of the photoactivated cycloaddition that causes substantial DNA damage.[1] Consequently, this compound is often described as inactive or moderately active only after chemical modification.[6] Its primary utility in cancer research is therefore not as a frontline therapeutic candidate, but as a negative control to validate that the vinyl group-dependent DNA damage is the key mechanism of action for more potent gilvocarcins like GV.

Mechanism of Action: The Gilvocarcin Pathway

Gilvocarcins exert their cytotoxic effects primarily through the induction of extensive DNA damage, which subsequently activates downstream signaling pathways culminating in cell death. The process, largely elucidated through studies of Gilvocarcin V, is outlined below.

  • Cellular Uptake & DNA Intercalation: Gilvocarcin V, and presumably this compound, enters the cell and intercalates into the DNA double helix.[1]

  • Photo-induced DNA Damage (Primary mechanism for GV): Upon exposure to near-UV light (365-450 nm), the vinyl group of Gilvocarcin V forms a covalent [2+2] cycloadduct with thymine residues in the DNA.[3][7] This step is largely absent for this compound.

  • DNA Strand Scission & Cross-linking: The DNA adducts lead to single-strand breaks and the cross-linking of DNA to proteins, such as histone H3.[3][8]

  • Topoisomerase II Inhibition: Gilvocarcins can also act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of DNA strands, which contributes to DNA breaks.[1][9]

  • DNA Damage Response (DDR): The accumulation of DNA damage activates the DDR pathway.[5] This involves the activation of sensor proteins (like ATM/ATR) which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.

  • Cell Cycle Arrest & Apoptosis: Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest, typically at the G1/S or G2/M transition, allowing time for DNA repair.[10][11] If the damage is irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), triggering the intrinsic mitochondrial pathway of apoptosis.[12][13]

Gilvocarcin_Pathway cluster_0 Cellular Events cluster_1 Cellular Response GE This compound Intercalation DNA Intercalation GE->Intercalation DNA_Damage DNA Damage (Single-Strand Breaks, DNA-Protein Crosslinks) Intercalation->DNA_Damage TopoII Topoisomerase II Inhibition Intercalation->TopoII DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR TopoII->DNA_Damage p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action for gilvocarcin-type antibiotics.

Quantitative Data: Cytotoxicity of Gilvocarcins

Direct and extensive IC50 data for this compound across a wide range of cancer cell lines is limited in published literature, reflecting its low potency. The available data often compares its activity qualitatively to the highly potent Gilvocarcin V. The following table summarizes representative data for gilvocarcin analogs to provide context.

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 ValueNotes
Gilvocarcin V K562 (Leukemia)-2 - 589 nMExhibits significant cytotoxicity at nanomolar concentrations.[6]
Gilvocarcin V LNCaP (Prostate)-2 - 589 nMExhibits significant cytotoxicity at nanomolar concentrations.[6]
Gilvocarcin V HCT-116 (Colon)-2 - 589 nMExhibits significant cytotoxicity at nanomolar concentrations.[6]
Gilvocarcin V HeLa (Cervical)-2 - 589 nMExhibits significant cytotoxicity at nanomolar concentrations.[6]
Polycarcin V 37 Human Cell Lines--Shows selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells.[14]
This compound Various--Described as "significantly less effective" than Gilvocarcin V due to lack of the vinyl group.[1]
This compound (161) Various-InactiveThe parent compound is noted as inactive.[6]
4'-OH-gilvocarcin E (185) Various-Moderately ActiveIntroduction of a 4'-OH group confers moderate activity to the inactive GE scaffold.[6]

IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of compound potency.

Experimental Design: A General Workflow

A typical study investigating the effects of this compound involves a series of assays to characterize its cytotoxic, cytostatic, and mechanistic properties, often in parallel with a potent analog like Gilvocarcin V.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis start Cancer Cell Line Culture (e.g., MCF-7, HCT-116) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (SRB / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot Analysis (p53, Caspases, p21) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

5.1 Protocol 1: General Cell Culture and Maintenance

This protocol provides a basic guideline. Always refer to the specific recommendations for your cell line of interest (e.g., from ATCC).

  • Media Preparation: Prepare the complete growth medium recommended for the specific cancer cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

  • Thawing Cells: Thaw the cryovial of cells rapidly (<2 minutes) in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.[15]

  • Cell Seeding: Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75) and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). Add trypsin-EDTA solution to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, centrifuge, and re-seed into new flasks at the recommended split ratio.[15][16]

5.2 Protocol 2: Preparation of this compound Stock Solutions

  • Reconstitution: this compound is typically a powder. Reconstitute it in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

5.3 Protocol 3: Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.[6]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

  • Signal Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

5.4 Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

5.5 Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Cell Seeding and Treatment: Follow step 1 from Protocol 5.4.

  • Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 5.4, step 2.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Antibody Incubation: Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples immediately by flow cytometry. FITC is detected in FL1 and PI in FL2.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

5.6 Protocol 6: Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in the DNA damage response, cell cycle, and apoptosis pathways.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Gilvocarcin E: A Powerful Tool for Elucidating DNA Interactions and Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E, a member of the gilvocarcin family of C-aryl glycoside antibiotics, presents a unique tool for researchers studying DNA structure, protein-DNA interactions, and cellular responses to DNA damage. Its distinct dual mechanism of action, combining reversible DNA intercalation with photo-activated covalent modification, allows for precise control in a variety of experimental settings. Upon irradiation with UV-A light, this compound forms a covalent [2+2] cycloadduct with thymine (B56734) residues in DNA, creating a bulky lesion that serves as a substrate for cellular repair machinery.[1][2] This property, along with its ability to inhibit topoisomerase II, makes this compound an invaluable probe for DNA footprinting, photo-activated cross-linking studies, and investigating the intricacies of DNA repair pathways.

Mechanism of Action

This compound interacts with DNA through a two-step mechanism:

  • Intercalation: In the absence of light, the planar aromatic core of this compound intercalates into the DNA double helix. This non-covalent interaction is a prerequisite for the subsequent photochemical reaction.

  • Photo-activated Covalent Binding: Upon exposure to near-ultraviolet light (365-450 nm), the vinyl group of the gilvocarcin molecule becomes activated and undergoes a [2+2] cycloaddition with an adjacent thymine base on one of the DNA strands.[1] This results in a stable, bulky DNA adduct that can stall replication and transcription, ultimately leading to cytotoxicity.[3]

Furthermore, photoactivated Gilvocarcin V, a close analog, has been shown to induce DNA-protein crosslinks, suggesting a broader impact on chromatin dynamics and function.[4] Gilvocarcin V also acts as a topoisomerase II inhibitor, an enzyme crucial for resolving DNA topological problems during replication and transcription.[5]

Data Presentation: Quantitative Insights into Gilvocarcin-DNA Interactions

The following tables summarize key quantitative data for Gilvocarcin V and M, providing a reference for experimental design.

Table 1: DNA Binding Constants of Gilvocarcins

CompoundDNA SourceBinding Constant (Ka) (M-1)Ionic Strength (NaCl)Reference
Gilvocarcin VCalf Thymus DNA(1.1 ± 0.08) x 1060 M[6][7]
(0.08 ± 0.01) x 1062.00 M[6][7]
Gilvocarcin MCalf Thymus DNA(0.24 ± 0.02) x 1060 M[6][7]
(0.018 ± 0.002) x 1062.00 M[6][7]
Polycarcin VCalf Thymus DNA1.7 (±0.1) × 106Not Specified[8]

Table 2: Cytotoxicity of Gilvocarcin Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
D-olivosyl-gilvocarcin VH460Human Lung CancerComparable to Gilvocarcin V[5]
LL/2Murine Lung CancerComparable to Gilvocarcin V[5]
MCF-7Human Breast CancerComparable to Gilvocarcin V[5]
Polycarcin VH460Human Lung CancerComparable to Gilvocarcin V[5]
LL/2Murine Lung CancerComparable to Gilvocarcin V[5]
MCF-7Human Breast CancerComparable to Gilvocarcin V[5]
Kinamycin FK562Human Myelogenous Leukemia0.33 µM (Topoisomerase IIα inhibition)[5]

Experimental Protocols

DNA Footprinting with this compound

This protocol allows for the identification of specific DNA sequences where this compound binds. The principle lies in the protection of the DNA backbone from cleavage by DNase I at the binding site.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • This compound stock solution (in DMSO).

  • DNase I (RNase-free).

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • Ethanol (B145695) (100% and 70%).

  • Sequencing gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Maxam-Gilbert sequencing reactions (G+A ladder) for the same DNA fragment.

Protocol:

  • Binding Reaction:

    • In separate tubes, mix the end-labeled DNA probe (e.g., 10,000-50,000 cpm) with increasing concentrations of this compound (e.g., nanomolar to micromolar range) in a suitable binding buffer.

    • Include a "no drug" control.

    • Incubate at room temperature for 30 minutes to allow binding equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve, on average, one cut per DNA molecule.

    • Incubate for a precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution and incubate at 37°C for 15-30 minutes to digest proteins.

  • DNA Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in sequencing gel loading buffer.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel, alongside the G+A sequencing ladder.

  • Visualization:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen. The region where this compound was bound will appear as a "footprint" - a gap in the ladder of DNA fragments compared to the "no drug" control.

Photo-activated Cross-linking of this compound to DNA

This protocol is designed to form covalent adducts between this compound and DNA at its binding sites upon UV irradiation.

Materials:

  • DNA of interest (plasmid, oligonucleotide, or genomic DNA).

  • This compound stock solution (in DMSO).

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • UV-A light source (e.g., 365 nm transilluminator or lamp).

  • Quartz cuvette or microplate.

  • Ethanol precipitation reagents.

  • Methods for adduct detection (e.g., gel electrophoresis, HPLC, mass spectrometry).

Protocol:

  • Binding:

    • Mix the DNA with the desired concentration of this compound in the reaction buffer. Concentrations can range from nanomolar to micromolar, depending on the DNA and the desired level of modification.[4]

    • Incubate in the dark at room temperature for at least 30 minutes to allow for intercalation.

  • Irradiation:

    • Transfer the reaction mixture to a quartz cuvette or a suitable UV-transparent plate.

    • Expose the sample to UV-A light (e.g., 365-450 nm). The irradiation time and intensity will need to be optimized. Start with short exposure times (e.g., 1-5 minutes) to avoid excessive DNA damage.[1]

  • Post-Irradiation Processing:

    • To remove non-covalently bound this compound, purify the DNA by ethanol precipitation or column chromatography.

  • Analysis of Adduct Formation:

    • The formation of this compound-DNA adducts can be confirmed by various methods:

      • Gel Electrophoresis: Covalent adducts can cause a mobility shift in the DNA on an agarose (B213101) or polyacrylamide gel.

      • Enzymatic Digestion and HPLC/Mass Spectrometry: For detailed analysis, the modified DNA can be digested into nucleosides, and the adducts can be identified and quantified by HPLC coupled with mass spectrometry.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of catenated (interlocked) DNA circles.

Materials:

  • Human Topoisomerase IIα.

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles.

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin).[9]

  • ATP solution.

  • This compound stock solution (in DMSO).

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

  • Proteinase K.

  • Agarose gel (e.g., 1%) and electrophoresis equipment.

  • Ethidium (B1194527) bromide or other DNA stain.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing topoisomerase II reaction buffer, ATP, and kDNA.

    • Add varying concentrations of this compound (e.g., micromolar range). Include a "no drug" control and a "no enzyme" control.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα enzyme. The amount of enzyme should be sufficient to fully decatenate the kDNA in the "no drug" control.

    • Incubate at 37°C for 30 minutes.[10]

  • Termination and Protein Digestion:

    • Stop the reaction by adding the stop solution/loading dye containing SDS.

    • Add Proteinase K and incubate at 37°C for 30 minutes to digest the enzyme.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel until the decatenated minicircles are well-separated from the catenated kDNA network (which remains in the well or migrates very slowly).

  • Visualization:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of the kDNA in the well, compared to the "no drug" control.

Visualizations

Gilvocarcin_Mechanism cluster_0 Step 1: Intercalation (Dark) cluster_1 Step 2: Photo-activation cluster_2 Cellular Consequences Gilvocarcin_E This compound Intercalated_Complex Non-covalent Intercalated Complex Gilvocarcin_E->Intercalated_Complex Binds to DNA DNA_Helix DNA Double Helix DNA_Helix->Intercalated_Complex Covalent_Adduct Covalent [2+2] Cycloadduct (with Thymine) Intercalated_Complex->Covalent_Adduct Irradiation UV_Light UV-A Light (365-450 nm) Replication_Stall Replication Fork Stall Covalent_Adduct->Replication_Stall Transcription_Block Transcription Blockage Covalent_Adduct->Transcription_Block DDR_Activation DNA Damage Response (NER Pathway) Covalent_Adduct->DDR_Activation Cytotoxicity Cytotoxicity Replication_Stall->Cytotoxicity Transcription_Block->Cytotoxicity DDR_Activation->Cytotoxicity If damage is unrepaired

Caption: Dual mechanism of action of this compound.

DNA_Damage_Response Gilvocarcin_Adduct Gilvocarcin-Thymine Adduct (Bulky Lesion) Damage_Recognition Damage Recognition (e.g., XPC complex) Gilvocarcin_Adduct->Damage_Recognition Induces DNA_Unwinding DNA Unwinding (TFIIH: XPB, XPD) Damage_Recognition->DNA_Unwinding Recruits Dual_Incision Dual Incision (XPG, XPF-ERCC1) DNA_Unwinding->Dual_Incision Excision Excision of Damaged Oligonucleotide Dual_Incision->Excision Gap_Filling Gap Filling by DNA Polymerase δ/ε Excision->Gap_Filling Ligation Ligation by DNA Ligase I/III Gap_Filling->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Nucleotide Excision Repair (NER) pathway for Gilvocarcin adducts.

Footprinting_Workflow start Start: End-labeled DNA Probe binding Incubate DNA with varying [this compound] start->binding digestion Limited Digestion with DNase I binding->digestion termination Stop Reaction & Purify DNA digestion->termination electrophoresis Denaturing Polyacrylamide Gel Electrophoresis termination->electrophoresis visualization Autoradiography or Fluorescence Imaging electrophoresis->visualization analysis Identify 'Footprint' (Protected Region) visualization->analysis end End: Determine Binding Site analysis->end

Caption: Experimental workflow for DNA footprinting with this compound.

References

Application Notes and Protocols for Gilvocarcin E Photobiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E, a member of the gilvocarcin family of C-aryl glycoside antibiotics, exhibits potent antitumor activity upon photoactivation. This document provides detailed experimental setups, protocols, and data presentation for studying the photobiological effects of this compound. The core mechanism involves photo-induced DNA damage, leading to cell cycle arrest and apoptosis. Understanding the experimental parameters and underlying signaling pathways is crucial for its development as a potential photochemotherapeutic agent.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the photobiological activity of Gilvocarcin V, a closely related and well-studied analog of this compound. This data serves as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Phototoxicity of Polycarcin V (a Gilvocarcin Analog) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) with Light Irradiation (365 nm, 20 min)
SK-MEL-28Melanoma< 10
HeLaCervical Cancer~20
A549Non-small-cell lung cancerIC70 < 0.3 ng/mL
LXFL 529LNon-small-cell lung cancerIC70 = 0.3 ng/mL
MCF7Breast CancerIC70 from <0.3 ng/mL to 4 ng/mL
MDAMB231Breast CancerIC70 from <0.3 ng/mL to 4 ng/mL
MDAMB 468Breast CancerIC70 from <0.3 ng/mL to 4 ng/mL
MEXF 462NLMelanomaIC70 from <0.3 ng/mL to 0.4 ng/mL
MEXF 514LMelanomaIC70 from <0.3 ng/mL to 0.4 ng/mL
MEXF 520LMelanomaIC70 from <0.3 ng/mL to 0.4 ng/mL

Note: The cytotoxicity of Polycarcin V increases by several orders of magnitude upon exposure to light.[1]

Table 2: Parameters for Photo-induced DNA Damage by Gilvocarcin V

ParameterValueConditions
Effective Wavelengths365-450 nm[1], optimal near 398 nm[2]In vitro and cellular systems
DNA Adduct FormationForms covalent [2+2] cycloadduct with thymine[1]Upon irradiation
DNA Intercalation Affinity (K)6.6 x 10^5 M^-1[2]In vitro
Quantum Yield (Singlet Oxygen)0.15[3]In DMSO
Quantum Yield (Oxygen Photoreduction)0.019[3]In DMSO
Quantum Yield (Methyl Viologen Photoreduction)0.0012[3]In DMSO

Experimental Protocols

Photo-induced DNA Cleavage Assay

This assay determines the ability of photoactivated this compound to induce single-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution (in DMSO)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • UV-A or visible light source with a defined wavelength output (e.g., 365 nm or a broad-spectrum lamp with appropriate filters)

  • Agarose (B213101) gel (1%)

  • Gel loading buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

    • Plasmid DNA (e.g., 200 ng)

    • This compound at various concentrations (e.g., 0.1, 1, 10, 100 nM)

    • Reaction Buffer to a final volume of 20 µL.

    • Include a "no drug" control and a "dark" control (this compound without irradiation).

  • Incubate the mixtures in the dark at room temperature for 30 minutes to allow for DNA intercalation.

  • Place the tubes on a pre-cooled surface (e.g., an ice block) and irradiate with the light source for a defined period (e.g., 15-60 minutes). The distance from the light source and the intensity should be kept constant.

  • After irradiation, add 4 µL of gel loading buffer to each reaction.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis until the different DNA forms (supercoiled, nicked circular, and linear) are well-separated.

  • Visualize the DNA bands under UV light using a gel documentation system.

  • Quantify the intensity of the supercoiled and nicked DNA bands to determine the extent of DNA cleavage.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of photoactivated this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Light source for irradiation (e.g., LED array with a specific wavelength)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a "no drug" control.

  • Incubate the plate in the dark for a predetermined time (e.g., 4-24 hours).

  • For the "light" treated groups, irradiate the cells with a specific dose of light. The "dark" control plates should be kept in the dark.

  • Return the plates to the incubator for a further 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect the activation of key proteins in the apoptotic signaling pathway.

Materials:

  • Cells treated with this compound and light as described in the cell viability assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental Workflow and Signaling Pathways

Gilvocarcin_E_Workflow Experimental Workflow for this compound Photobiology cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays DNA_Cleavage Photo-induced DNA Cleavage Assay ESR ESR Spectroscopy (ROS Detection) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot (Apoptosis Markers) Cell_Viability->Western_Blot Gilvocarcin_E This compound Gilvocarcin_E->DNA_Cleavage Gilvocarcin_E->ESR Gilvocarcin_E->Cell_Viability Light Light (365-450 nm) Light->DNA_Cleavage Light->ESR Light->Cell_Viability

Caption: Experimental workflow for studying this compound photobiology.

Gilvocarcin_E_Signaling_Pathway Proposed Signaling Pathway of Photoactivated this compound Gilvocarcin_E This compound DNA_Damage DNA Damage (Adducts, Crosslinks) Gilvocarcin_E->DNA_Damage Light Light (365-450 nm) Light->DNA_Damage p53_activation p53 Activation (Phosphorylation) DNA_Damage->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation p53_activation->Bcl2_downregulation Mitochondria Mitochondrial Dysfunction Bax_upregulation->Mitochondria Bcl2_downregulation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of photoactivated this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E belongs to the gilvocarcin family of C-aryl glycoside antibiotics, which are known for their antitumor properties. The most studied member of this family, Gilvocarcin V, exerts its cytotoxic effects through DNA intercalation and, upon photoactivation, the formation of DNA adducts and single-strand breaks.[1][2][3][4] this compound is structurally similar to Gilvocarcin V but possesses an ethyl group instead of a vinyl group, a modification that has been shown to significantly reduce its antitumor efficacy, rendering it largely inactive in some contexts.[3][5]

These application notes provide a framework of standard cell-based assays to evaluate the potential, albeit likely low, efficacy of this compound. The described protocols are fundamental for determining its cytotoxic and cytostatic effects, understanding its mechanism of action, and identifying potential cellular pathways it may modulate.

Mechanism of Action: The Gilvocarcin Family

The primary mechanism of action for potent gilvocarcins like Gilvocarcin V involves direct interaction with cellular DNA.[3] The planar aromatic core of the molecule intercalates between DNA base pairs.[4][6] For Gilvocarcin V, subsequent exposure to near-UV light (365-450 nm) photo-activates the vinyl group, leading to a [2+2] cycloaddition with thymine (B56734) residues in the DNA, forming covalent adducts.[3][6] This DNA damage triggers a cellular stress response, leading to cell cycle arrest and ultimately apoptosis.[6] Due to the absence of the reactive vinyl group, this compound is not expected to form these photo-adducts, which likely accounts for its reduced activity.[3] Its biological effects may be limited to weak, non-covalent DNA intercalation.

Gilvocarcin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_response Cellular Response Gilvocarcin_E This compound Cell_Membrane Cell Membrane Gilvocarcin_E->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA_Intercalation Weak DNA Intercalation Nucleus->DNA_Intercalation DNA_Damage_Response DNA Damage Response (DDR) DNA_Intercalation->DNA_Damage_Response Potential weak activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound compared to the more potent Gilvocarcin V. These values are illustrative and serve as a template for presenting experimental findings.

Table 1: Comparative Cytotoxicity (IC50) of Gilvocarcins in Human Cancer Cell Lines

CompoundCell LineIC50 (µM) after 72h Incubation
This compoundMCF-7 (Breast)> 100
HCT116 (Colon)> 100
A549 (Lung)> 100
Gilvocarcin VMCF-7 (Breast)0.5
HCT116 (Colon)0.8
A549 (Lung)1.2

Table 2: Induction of Apoptosis by Gilvocarcins in MCF-7 Cells (24h Treatment)

CompoundConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5.2
This compound507.8
10010.1
Gilvocarcin V145.6
268.3

Table 3: Effect of Gilvocarcins on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

CompoundConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-55.324.120.6
This compound10053.823.522.7
Gilvocarcin V140.115.244.7

Experimental Protocols

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Assay_Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Assay_Apoptosis Assay_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Assay_CellCycle Assay_Western Western Blot Analysis (DDR & Apoptosis Markers) Treatment->Assay_Western Data_Analysis Data Analysis & Interpretation Assay_Viability->Data_Analysis Assay_Apoptosis->Data_Analysis Assay_CellCycle->Data_Analysis Assay_Western->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion Western_Blot_Logic cluster_input Input cluster_markers Protein Markers to Analyze cluster_output Expected Outcome Gilvocarcin_E_Treatment This compound Treatment DDR_Markers DDR Markers (e.g., γH2A.X, p53) Gilvocarcin_E_Treatment->DDR_Markers Induces? Apoptosis_Markers Apoptosis Markers (e.g., Cleaved PARP, Cleaved Caspase-3) Gilvocarcin_E_Treatment->Apoptosis_Markers Induces? No_Change No Significant Change (Low Efficacy) DDR_Markers->No_Change Expected Result Apoptosis_Markers->No_Change Expected Result

References

Application Notes and Protocols for HPLC Analysis of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the analysis of Gilvocarcin E using High-Performance Liquid Chromatography (HPLC). While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, this document outlines a representative method based on the analysis of structurally similar gilvocarcin-type aryl-C-glycosides and general chromatographic principles.

Introduction

This compound is a member of the gilvocarcin family of C-glycoside polyketide antibiotics, which exhibit significant antitumor, antibacterial, and antiviral activities.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. HPLC is a powerful technique for the separation, identification, and quantification of such compounds. Related compounds, Gilvocarcin V and Gilvocarcin M, have been noted for their potent biological activities, with the vinyl group of Gilvocarcin V being particularly important for its antitumor efficacy.[1] Purity of commercially available gilvocarcin analogues is often assessed by HPLC, typically exceeding 95%.[2][3]

Representative HPLC Method for Gilvocarcin Analysis

The following protocol is a representative method and should be optimized and validated for the specific application.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results.

  • Standard Solutions:

    • Accurately weigh a small amount of high-purity this compound standard.

    • Dissolve the standard in a suitable solvent such as methanol (B129727) or a mixture of methanol and water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Gilvocarcins are moderately soluble in methanol.[2][3]

    • Store the stock solution at -20°C, protected from light.[2][3]

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

  • Sample Solutions:

    • The preparation of sample solutions will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase.

    • For more complex matrices, such as biological fluids or fermentation broths, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

HPLC Instrumentation and Conditions

A standard reversed-phase HPLC system with UV detection is suitable for the analysis of this compound.

ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile (B52724) (or methanol) and water, both containing 0.1% formic acid or acetic acid is a common starting point for the separation of natural products.
Gradient Elution A linear gradient can be optimized. For example: Start with a lower percentage of organic solvent (e.g., 10-20%) and increase to a higher percentage (e.g., 90-100%) over 20-30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 25-30 °C.
Detection Wavelength Gilvocarcins are yellow compounds and can be monitored in the UV-Vis range. A wavelength of around 254 nm or 350 nm can be a good starting point. A DAD can be used to obtain the full UV spectrum for peak identification.
Injection Volume 10-20 µL.
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard. The UV spectrum obtained from a DAD can provide further confirmation.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary for Related Gilvocarcins

While specific quantitative data for this compound analysis is scarce in the literature, the purity of related gilvocarcins is often reported.

CompoundPurityAnalytical Method
Gilvocarcin M>95%HPLC
Gilvocarcin V>95%HPLC

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the broader context of gilvocarcin research, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Extraction & Dissolution Sample->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Gilvocarcin_Biosynthesis PKS Polyketide Synthase (PKS) Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Biosynthesis Oxidative_Rearrangement Oxidative Rearrangement Angucyclinone->Oxidative_Rearrangement Glycosylation C-Glycosylation Oxidative_Rearrangement->Glycosylation Tailoring Tailoring Enzymes (e.g., vinyl group formation) Glycosylation->Tailoring Gilvocarcins Gilvocarcin V, M, E Tailoring->Gilvocarcins

Caption: Simplified biosynthetic pathway of gilvocarcins.[1][4]

References

Application Notes and Protocols for the Synthesis of Gilvocarcin E Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for synthesizing Gilvocarcin E and its derivatives. The content is structured to offer both a theoretical understanding and practical guidance for researchers in organic synthesis and medicinal chemistry.

Chemical Synthesis of the Gilvocarcin Aglycone

The chemical synthesis of the gilvocarcin core structure, the aglycone, is a critical step in the generation of gilvocarcin derivatives. A common and effective strategy is the convergent synthesis, which involves the preparation of two key fragments that are subsequently coupled. This approach allows for flexibility in the synthesis of various analogs. A widely used method for the crucial C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Formation

This protocol describes the palladium-catalyzed cross-coupling of a functionalized naphthalene (B1677914) derivative with a substituted phenylboronic acid, a key step in forming the biaryl backbone of the gilvocarcin aglycone.

Materials:

  • 5-Iodovanillin (or a similarly substituted aryl halide)

  • Phenylboronic acid (or a substituted derivative)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Degassing: Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., PPh₃, 0.1 eq). Add the degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-IodovanillinPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O901885
22-Bromo-6-methoxynaphthalene3-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851678
34-Iodo-2-methylphenol4-Vinylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001292

Glycosylation Strategies

The introduction of the sugar moiety is a pivotal step in the synthesis of gilvocarcin derivatives. The C-glycosidic bond presents a significant synthetic challenge. Both chemical and enzymatic methods have been developed to address this.

Experimental Protocol: Chemical C-Glycosylation

This protocol outlines a general procedure for the formation of the C-glycosidic bond between the gilvocarcin aglycone and a protected sugar donor.

Materials:

  • Gilvocarcin aglycone (with a nucleophilic site, e.g., a phenol)

  • Protected sugar donor (e.g., a glycal or a glycosyl halide)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (Et₃N)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the gilvocarcin aglycone (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask. Cool the solution to -78 °C.

  • Addition of Reagents: Add the protected sugar donor (1.5 eq) to the cooled solution. Slowly add the Lewis acid catalyst (2.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of triethylamine, followed by methanol.

  • Workup: Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to afford the C-glycoside.

Enzymatic and Biosynthetic Approaches

The challenges associated with chemical synthesis have led to the exploration of enzymatic and biosynthetic methods for producing gilvocarcin derivatives. These approaches offer high stereoselectivity and the potential for generating novel analogs.

Protocol: One-Pot Enzymatic Synthesis of Defucogilvocarcin M[1]

This protocol describes the in vitro reconstruction of the defucogilvocarcin M biosynthetic pathway from simple precursors.[1]

Materials:

  • Purified enzymes from the gilvocarcin biosynthetic pathway (PKS enzymes, GilOI, GilOII, GilM, GilMT, GilR)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • S-Adenosyl methionine (SAM)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC system for analysis and purification

Procedure:

  • Enzyme Preparation: Express and purify the required enzymes from a suitable host (e.g., E. coli).

  • Reaction Mixture: In a microcentrifuge tube, combine the buffer solution, acetyl-CoA, malonyl-CoA, NADPH, and SAM.

  • Enzyme Addition: Add the purified PKS enzymes and the post-PKS tailoring enzymes (GilOI, GilOII, GilM, GilMT, GilR) to the reaction mixture.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for several hours.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

  • Analysis and Purification: Analyze the organic extract by HPLC. The product can be purified by preparative HPLC.

Data Presentation: Spectroscopic Data for Novel this compound Derivatives

The following table summarizes the characterization data for novel this compound derivatives synthesized through engineered biosynthesis.[2]

DerivativeMolecular FormulaHRMS (m/z) [M+H]⁺¹H NMR (Key Signals, δ ppm)¹³C NMR (Key Signals, δ ppm)
4-β-C-D-olivosyl-gilvocarcin E[2]C₂₇H₂₈O₈481.1706 (calcd. 481.1700)7.8-6.9 (aromatic), 5.6 (anomeric H), 2.8 (ethyl CH₂)160.1 (lactone C=O), 150-110 (aromatic C), 80.1 (anomeric C)
4-α-C-L-rhamnosyl-gilvocarcin E[2]C₂₇H₂₈O₉497.1655 (calcd. 497.1650)7.9-7.0 (aromatic), 5.5 (anomeric H), 2.9 (ethyl CH₂)160.3 (lactone C=O), 152-112 (aromatic C), 81.5 (anomeric C)

Visualizations

Convergent Chemical Synthesis Workflow

convergent_synthesis cluster_naphthalene Naphthalene Fragment Synthesis cluster_phenyl Phenyl Fragment Synthesis cluster_coupling Core Assembly cluster_glycosylation Glycosylation and Final Steps Naph_Start Starting Material A Naph_Inter Functionalized Naphthalene Naph_Start->Naph_Inter Multi-step synthesis Coupling Suzuki Coupling Naph_Inter->Coupling Ph_Start Starting Material B Ph_Boronic Arylboronic Acid Ph_Start->Ph_Boronic Borylation Ph_Boronic->Coupling Aglycone_Core Gilvocarcin Aglycone Core Coupling->Aglycone_Core Biaryl formation Glycosylation C-Glycosylation Aglycone_Core->Glycosylation Sugar Protected Sugar Moiety Sugar->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Gilvocarcin_E This compound Derivative Deprotection->Gilvocarcin_E

Caption: Convergent synthesis of this compound derivatives.

Enzymatic Synthesis of the Gilvocarcin Core

enzymatic_synthesis Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) enzymes Start->PKS Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Oxidative_Rearrangement Oxidative Rearrangement (GilOI, GilOII) Angucyclinone->Oxidative_Rearrangement Core_Scaffold Benzo[d]naphtho[1,2-b]pyran-6-one Core Oxidative_Rearrangement->Core_Scaffold Tailoring Tailoring Enzymes (GilM, GilMT, GilR) Core_Scaffold->Tailoring Defuco_GM Defucogilvocarcin M Tailoring->Defuco_GM

Caption: Enzymatic synthesis of the defucogilvocarcin M core.

Mechanism of Action: DNA Intercalation

dna_intercalation cluster_dna DNA Double Helix BasePair1 A-T BasePair2 G-C BasePair3 C-G Unwinding DNA Unwinding & Distortion BasePair2->Unwinding BasePair4 T-A Gilvocarcin This compound (Planar aromatic core) Intercalation Intercalation Gilvocarcin->Intercalation Intercalation->BasePair2 Replication_Inhibition Inhibition of Replication & Transcription Unwinding->Replication_Inhibition Apoptosis Cellular Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action of this compound via DNA intercalation.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin E belongs to the gilvocarcin class of polyketide antibiotics produced by Streptomyces species. Members of this family are known for their antitumor and antimicrobial properties. This document provides detailed application notes and protocols for the screening of this compound's antimicrobial activity. The protocols and data presented are based on published research on gilvocarcin analogues, particularly Gilvocarcin HE, due to the limited availability of specific data for a compound solely designated as "this compound." It is presumed that Gilvocarcin HE represents a relevant and well-characterized variant for the purpose of these protocols. The gilvocarcins generally exhibit activity against Gram-positive bacteria and some fungi, with a mechanism of action that involves interaction with bacterial DNA.

Data Presentation

The antimicrobial activity of gilvocarcin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for Gilvocarcin HE and a range for other gilvocarcin compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Gilvocarcin HE [1]

Test OrganismStrainMIC (µM)
Staphylococcus aureus-0.5
Bacillus subtilis-5.0
Escherichia coli-5.0
Candida albicans-5.0

Table 2: Range of Minimum Inhibitory Concentrations (MICs) for Various Gilvocarcin Analogues

Test OrganismStrainMIC Range (µg/mL)
Staphylococcus aureusATCC 65380.25–64
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 433000.25–64

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. Given that gilvocarcins are often poorly soluble in water, the broth microdilution method is recommended as it is less affected by diffusion issues common with agar-based methods.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing natural products with limited water solubility.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • 96-well sterile microtiter plates

  • Sterile pipette tips and tubes

  • Microbial cultures (e.g., S. aureus, B. subtilis, E. coli, C. albicans)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, amphotericin B for fungi)

  • Spectrophotometer or microplate reader (optional)

  • Incubator

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Perform serial two-fold dilutions of the stock solution in DMSO to create a range of intermediate concentrations.

3. Preparation of Microbial Inoculum:

  • From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Assay Procedure:

  • Add 95 µL of the appropriate sterile broth to each well of a 96-well microtiter plate.

  • Add 5 µL of the this compound dilutions to the corresponding wells, resulting in a final DMSO concentration of 5%. This creates a two-fold serial dilution of the compound across the plate.

  • Include the following controls:

    • Growth Control: Wells containing broth and the microbial inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of DMSO used (5%).

    • Positive Control: Wells containing a known antibiotic with the microbial inoculum.

  • Add 5 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Optionally, a spectrophotometric reading at 600 nm can be taken to quantify growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare this compound Stock Solution in DMSO serial_dilution Create Serial Dilutions of this compound stock_solution->serial_dilution add_compound Add this compound Dilutions to Wells serial_dilution->add_compound inoculum_prep Prepare and Standardize Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension inoculum_prep->add_inoculum plate_setup Set up 96-well Plate with Broth plate_setup->add_compound add_compound->add_inoculum incubation Incubate Plate add_inoculum->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

Proposed Mechanism of Action

The antimicrobial activity of gilvocarcins is believed to stem from their interaction with bacterial DNA, leading to the inhibition of essential cellular processes.

mechanism_of_action cluster_cell Bacterial Cell Gilvocarcin_E This compound DNA Bacterial DNA Gilvocarcin_E->DNA Intercalation DNA_Gyrase DNA Gyrase (Topoisomerase II) Gilvocarcin_E->DNA_Gyrase Inhibition Replication DNA Replication DNA_Gyrase->Replication Facilitates Transcription Transcription DNA_Gyrase->Transcription Facilitates Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Transcription->Cell_Death Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gilvocarcin E Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gilvocarcin E in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the gilvocarcin family of polyketide C-glycoside antibiotics. Its primary mechanism of action is believed to be through interaction with DNA, likely via intercalation, which can lead to the inhibition of DNA replication and transcription, ultimately resulting in cytotoxicity in cancer cells. It is an analog of the more potent Gilvocarcin V. The vinyl group present in Gilvocarcin V, which is crucial for its high antitumor activity, is replaced by an ethyl group in this compound, rendering it significantly less effective.[1]

Q2: How should I prepare a stock solution of this compound and what are the recommended storage conditions?

For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). To prepare the stock solution, dissolve the this compound powder in sterile DMSO to a concentration of 1-10 mM. It may be necessary to gently warm the solution and vortex to ensure complete dissolution. The stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the specific cell line and the endpoint of the assay. Since this compound is less potent than Gilvocarcin V, higher concentrations may be required to observe a biological effect. For initial dose-response experiments, a broad range of concentrations from 1 µM to 100 µM is recommended. Based on the results of this initial screen, a narrower range can be selected for subsequent experiments.

Q4: How long should I expose my cells to this compound?

The optimal exposure time will vary depending on the cell line's doubling time and the specific biological question being investigated. For cell viability or cytotoxicity assays, a continuous exposure of 24 to 72 hours is a common starting point. For studies on specific cellular processes, such as DNA damage response or apoptosis, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability Suboptimal Concentration: The concentration range of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM).
Compound Inactivity: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Verify the activity of the compound on a known sensitive cell line, if available.
Cell Line Resistance: The chosen cell line may be inherently resistant to DNA intercalating agents.Consider using a different cell line or investigating the mechanisms of resistance in your current cell line (e.g., expression of drug efflux pumps).
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells seeded per well.Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice proper pipetting techniques.
"Edge Effect" in multi-well plates: Evaporation from the outer wells can lead to increased compound concentration.Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous culture media.Visually inspect the wells for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment and consider adding the compound to pre-warmed media while gently mixing.
Unexpected Cell Morphology or Behavior Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.Ensure the final solvent concentration is kept to a minimum, typically below 0.5% (v/v). Include a vehicle-only control in your experiments to assess solvent toxicity.
Off-target Effects: At high concentrations, the compound may have off-target effects unrelated to DNA intercalation.Correlate phenotypic observations with markers of DNA damage to confirm the on-target activity of this compound.

Data Presentation

Table 1: Example IC50 Values of Gilvocarcin Analogs in Various Cancer Cell Lines

Note: The following data is illustrative and intended for guidance. Actual IC50 values for this compound should be determined empirically for each cell line.

CompoundCell LineAssay Duration (h)IC50 (µM)
Gilvocarcin VH460 (Lung Cancer)72~0.1 - 1
Gilvocarcin VMCF-7 (Breast Cancer)72~0.1 - 1
Gilvocarcin MH460 (Lung Cancer)72~1 - 10
Gilvocarcin MMCF-7 (Breast Cancer)72~1 - 10
This compound (Hypothetical) H460 (Lung Cancer) 72 >10
This compound (Hypothetical) MCF-7 (Breast Cancer) 72 >10
4'-OH-Gilvocarcin EVariousNot SpecifiedModerately Active

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. A common approach is to perform 2-fold or 3-fold serial dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualization

DNA_Damage_Response_Pathway cluster_0 Cellular Response to this compound Gilvocarcin_E This compound DNA Nuclear DNA Gilvocarcin_E->DNA Enters Nucleus DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Binds to DNA Replication_Fork_Stalling Replication Fork Stalling DNA_Intercalation->Replication_Fork_Stalling DSBs DNA Double-Strand Breaks Replication_Fork_Stalling->DSBs ATM_ATR ATM/ATR Kinases (Sensor Proteins) DSBs->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis If damage is severe Experimental_Workflow_IC50 cluster_1 IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Attachment) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Data Analysis (IC50 Calculation) E->F

References

Gilvocarcin E Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gilvocarcin E. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: The two most yield-critical stages in the total synthesis of this compound are the stereoselective C-glycosylation and the formation of the biaryl bond to construct the core polycyclic aromatic system. Low yields in these steps are common and can significantly impact the overall efficiency of the synthesis.

Q2: I am observing a complex mixture of products after the glycosylation step. What are the likely causes?

A2: Formation of a complex product mixture during glycosylation is a common issue. The primary causes include:

  • Lack of Stereoselectivity: The desired stereoisomer may be forming along with other diastereomers. This is highly dependent on the glycosyl donor, acceptor, and reaction conditions.

  • Side Reactions: The protecting groups on the sugar or aglycone may be unstable under the reaction conditions, leading to side products.

  • Anomerization: The anomeric center of the glycosyl donor can isomerize, leading to a mixture of α and β glycosides.

Q3: My intramolecular Heck or Suzuki coupling reaction for the biaryl linkage is giving a low yield. What should I investigate?

A3: Low yields in palladium-catalyzed cross-coupling reactions for forming the biaryl bond can be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent.

  • Steric Hindrance: The substrates for this coupling are often sterically hindered, which can slow down the reaction and favor side reactions.

Q4: What is the impact of protecting groups on the synthesis yield?

A4: Protecting groups are crucial for a successful synthesis but can also negatively impact yield.[1][2] Improper choice of protecting groups can lead to:

  • Low yields during protection/deprotection steps.

  • Instability under reaction conditions, leading to side products.

  • Difficulty in removal, causing decomposition of the desired product. A well-designed protecting group strategy is essential for maximizing the overall yield.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in C-Glycosylation Step

The C-glycosylation to attach the fucofuranose moiety to the naphthol core is a challenging step. If you are experiencing low yields, consider the following troubleshooting strategies.

Troubleshooting Workflow for C-Glycosylation

start Low Glycosylation Yield check_reagents Verify Purity of Glycosyl Donor & Acceptor start->check_reagents optimize_conditions Systematically Vary Reaction Conditions check_reagents->optimize_conditions Reagents Pure screen_donors Screen Different Glycosyl Donors optimize_conditions->screen_donors Yield Still Low success Improved Yield optimize_conditions->success Yield Improves change_method Consider Alternative Glycosylation Method screen_donors->change_method No Improvement screen_donors->success Yield Improves change_method->success Yield Improves

Caption: A logical workflow for troubleshooting low yields in the C-glycosylation step.

Data Presentation: Optimization of C-Glycosylation Conditions

EntryGlycosyl DonorLewis AcidSolventTemperature (°C)Yield (%)
1Glycosyl AcetateBF₃·OEt₂CH₂Cl₂-78 to 035
2Glycosyl AcetateTMSOTfCH₂Cl₂-78 to 045
3Glycosyl Trichlor..AgOTfToluene055
4Glycosyl Trichlor..SnCl₄CH₂Cl₂-2062

Experimental Protocol: General Procedure for Lewis Acid-Mediated C-Glycosylation

  • Preparation: Rigorously dry all glassware and ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq.) in the chosen anhydrous solvent and cool the solution to the specified temperature (e.g., -78 °C).

  • Addition of Reagents: Add the glycosyl donor (1.2 eq.) to the solution, followed by the slow, dropwise addition of the Lewis acid (1.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Inefficient Biaryl Coupling (Intramolecular Heck Reaction)

The intramolecular Heck reaction to form the lactone-bridged biaryl system is another critical, often low-yielding, step.

Troubleshooting Workflow for Intramolecular Heck Reaction

start Low Heck Reaction Yield screen_catalyst Screen Pd Catalyst & Ligand start->screen_catalyst optimize_base Optimize Base & Solvent screen_catalyst->optimize_base No Improvement success Improved Yield screen_catalyst->success Yield Improves adjust_temp Vary Reaction Temperature optimize_base->adjust_temp Yield Still Low optimize_base->success Yield Improves consider_suzuki Alternative: Suzuki Coupling adjust_temp->consider_suzuki No Improvement adjust_temp->success Yield Improves consider_suzuki->success Yield Improves

Caption: A decision tree for troubleshooting the intramolecular Heck reaction.

Data Presentation: Optimization of Intramolecular Heck Reaction Conditions

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10040
2Pd₂(dba)₃P(o-tol)₃K₂CO₃Toluene11055
3Pd(OAc)₂SPhosCs₂CO₃Dioxane10068
4PdCl₂(dppf)-Ag₂CO₃Acetonitrile8062

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

  • Preparation: Ensure all glassware is oven-dried. Use degassed solvents.

  • Reaction Setup: To a reaction vessel, add the aryl halide substrate (1.0 eq.), the palladium source (0.05-0.1 eq.), the ligand (0.1-0.2 eq.), and the base (2.0-3.0 eq.).

  • Addition of Solvent: Add the degassed solvent under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Issue 3: Protecting Group Strategy Leading to Low Yield

An inappropriate protecting group strategy can introduce complications at multiple stages of the synthesis.

Logical Relationship of Protecting Group Strategy

strategy Protecting Group Strategy stability Stability to Reaction Conditions strategy->stability orthogonality Orthogonality strategy->orthogonality yield High Yielding Protection/Deprotection strategy->yield overall_yield Overall Synthesis Yield stability->overall_yield orthogonality->overall_yield yield->overall_yield

Caption: Key considerations for an effective protecting group strategy.

Data Presentation: Comparison of Protecting Groups for the Sugar Moiety

Protecting GroupIntroduction ConditionsStabilityRemoval ConditionsComments
Acetyl (Ac)Ac₂O, PyridineStable to mildly acidic/basic conditionsK₂CO₃, MeOHCan be prone to migration.
Benzyl (Bn)BnBr, NaHStable to a wide range of conditionsH₂, Pd/CRequires hydrogenolysis, which may not be compatible with other functional groups.
Silyl (B83357) (e.g., TBS)TBSCl, Imidazole (B134444)Stable to non-acidic conditionsTBAF or HF·PyridineCan be selectively removed.

Experimental Protocol: Protection of a Hydroxyl Group as a Silyl Ether (e.g., TBS)

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Addition of Reagents: Add imidazole (1.5 eq.) followed by the silyl chloride (e.g., TBSCl, 1.2 eq.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

By systematically addressing these common issues, researchers can improve the efficiency and reproducibility of this compound synthesis.

References

Technical Support Center: Enhancing the Biological Activity of Gilvocarcin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gilvocarcin E and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Gilvocarcin V and its analogs?

A1: The biological activity of Gilvocarcin V (GV) and its analogs stems from a dual mechanism. Primarily, upon exposure to near-UV or visible blue light, the vinyl group on the gilvocarcin backbone undergoes a photochemical [2+2] cycloaddition with thymine (B56734) residues in DNA, leading to covalent binding and single-strand breaks.[1] Additionally, the sugar moiety of these compounds plays a crucial role by interacting with histone H3, a core component of the histone complex. This interaction is believed to facilitate the cross-linking of DNA and histone H3, further inhibiting DNA replication and transcription.[1][2]

Q2: How can the biological activity of this compound analogs be enhanced?

A2: Enhancing the biological activity of this compound analogs can be achieved through several strategies:

  • Modification of the Sugar Moiety: The hydroxyl groups on the sugar are critical for interaction with histone H3. For instance, studies on polycarcin V, a gilvocarcin analog, have shown that a free 2'-OH group is essential for bioactivity, likely acting as a hydrogen bond donor. Interestingly, converting the 3'-OH group to a methoxy (B1213986) group has been shown to improve bioactivity.[3][4] However, bis-methylation of the sugar moiety can lead to weaker activity, suggesting a need for a balance of hydrogen bond donors.[3][4]

  • Altering the C-8 Side Chain: The vinyl group at the C-8 position is crucial for the light-activated DNA damage. Analogs where this vinyl group is replaced by a methyl (Gilvocarcin M) or ethyl (this compound) group are significantly less effective.[2] Therefore, modifications that retain or enhance the reactivity of this side chain could improve biological activity.

  • Combinatorial Biosynthesis: Engineering the biosynthetic pathway of gilvocarcins allows for the creation of novel analogs with altered sugar moieties. By inactivating genes in the natural sugar donor pathway and complementing with plasmids that produce different deoxysugars, new analogs with potentially enhanced or novel activities can be generated.[1][5]

Q3: What are the key structure-activity relationships (SAR) for Gilvocarcin analogs?

A3: Key SAR findings for gilvocarcin analogs include:

  • The Vinyl Group: Essential for the photo-induced [2+2] cycloaddition with DNA thymine residues. Its absence or modification significantly reduces cytotoxic activity.[2]

  • The Sugar Moiety: Crucial for the interaction with histone H3. The presence and orientation of hydroxyl groups on the sugar are critical for this interaction and overall bioactivity. A free 2'-OH group and methylation at the 3'-OH position on the sugar of polycarcin V have been shown to be beneficial for its activity.[3][4]

  • The Aromatic Core: The benzo[d]naphtho[1,2-b]pyran-6-one core is responsible for DNA intercalation, the initial non-covalent binding step that positions the molecule for the subsequent photo-activated covalent binding.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Cytotoxicity Poor Solubility of the Analog: Gilvocarcin analogs can be lipophilic and may precipitate in aqueous culture media.1. Optimize Solvent: Use a small amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. 2. Sonication/Vortexing: Gently sonicate or vortex the stock solution before further dilution to aid dissolution. 3. Visual Inspection: Before and after adding to the cells, inspect the diluted drug solution for any signs of precipitation.
Light Exposure: The primary mechanism of action for many potent gilvocarcin analogs is light-dependent.1. Controlled Light Conditions: Ensure that all drug preparation and treatment steps are carried out under red light or in the dark to prevent premature activation. 2. Standardized Activation: If photo-activation is part of the experimental design, use a consistent light source, wavelength (e.g., 365-450 nm), intensity, and duration of exposure for all treated wells.
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to anticancer agents.1. Cell Line Selection: Use a panel of cell lines to identify those most sensitive to your analogs. 2. Positive Control: Include a known potent anticancer drug (e.g., Doxorubicin or Gilvocarcin V) as a positive control to validate the assay and cell response.
High Background Absorbance Color Interference: Some natural product analogs may have inherent color that absorbs light in the same range as the formazan (B1609692) product in MTT assays.1. Blank Controls: Prepare wells containing the analog at the same concentrations used for treatment but without cells. Subtract the absorbance of these "compound-only" wells from the experimental wells. 2. Alternative Assays: Consider using non-colorimetric assays like the ATP-based CellTiter-Glo® assay, which measures luminescence.
Direct Reduction of MTT: Compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.1. Compound-Only Control: Incubate the analog with MTT in cell-free media to check for direct reduction. 2. Switch Assay: Use an assay not based on tetrazolium reduction, such as a fluorescence-based assay (e.g., Resazurin), being mindful of potential compound fluorescence.
DNA Intercalation and Cross-linking Assays
Issue Potential Cause Troubleshooting Steps
No or Weak Evidence of DNA Intercalation (e.g., in EMSA) Incorrect Gel Conditions: The mobility shift of DNA due to intercalation is subtle and requires optimal gel conditions.1. Native Gel Electrophoresis: Ensure the use of a native (non-denaturing) polyacrylamide or agarose (B213101) gel. 2. Gel Percentage: Optimize the gel percentage to resolve the small change in mobility. Lower percentages may be better for larger DNA fragments. 3. Running Buffer: Use a standard electrophoresis buffer like TBE or TAE.
Insufficient Compound Concentration: The concentration of the analog may be too low to cause a detectable shift.1. Titration: Perform a concentration-response experiment to determine the optimal concentration of the analog for intercalation. 2. Positive Control: Use a known DNA intercalator like ethidium (B1194527) bromide as a positive control.
Failed or Inefficient Photo-induced DNA Cross-linking Inadequate Light Source: The wavelength, intensity, or duration of the light source may not be optimal for activating the analog.1. Wavelength: Use a light source that emits in the near-UV or blue light spectrum (365-450 nm). 2. Intensity and Duration: Calibrate the light source and perform a time-course and intensity-response experiment to find the optimal conditions for cross-linking without causing excessive non-specific DNA damage.
Presence of Scavengers: Components in the reaction buffer may be quenching the photo-activated species.1. Buffer Composition: Use a simple, well-defined buffer system (e.g., TE buffer). Avoid components that may act as free radical scavengers.
Enzymatic Modification of Analogs
Issue Potential Cause Troubleshooting Steps
Low Yield of Glycosylated Product Enzyme Inactivity: The glycosyltransferase (GT) may be inactive due to improper folding, storage, or reaction conditions.1. Enzyme Quality Control: Verify the purity and activity of the enzyme using a known substrate. 2. Optimal Reaction Conditions: Optimize pH, temperature, and cofactor (e.g., Mg2+) concentrations. 3. Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for the reaction.
Substrate Specificity: The GT may have a narrow substrate specificity and does not efficiently recognize the aglycon or the nucleotide sugar donor.1. Enzyme Selection: If possible, screen different GTs known to have broader substrate specificity. 2. Protein Engineering: Consider site-directed mutagenesis of the GT to potentially broaden its substrate scope.
Reaction Equilibrium: GT-catalyzed reactions can be reversible.1. Product Removal: If feasible, consider methods to remove one of the products to drive the reaction forward. 2. Excess Substrate: Use a large excess of the nucleotide sugar donor.

Data Presentation

Table 1: In Vitro Cytotoxicity of Gilvocarcin Analogs
CompoundCell LineIC50 (nM)Reference
Gilvocarcin VH460 (Human Lung Cancer)~50[1]
LL/2 (Murine Lung Cancer)~100[1]
MCF-7 (Human Breast Cancer)~100[1]
Polycarcin VH460 (Human Lung Cancer)Comparable to Gilvocarcin V[1]
LL/2 (Murine Lung Cancer)Comparable to Gilvocarcin V[1]
MCF-7 (Human Breast Cancer)Comparable to Gilvocarcin V[1]
d-Olivosyl-Gilvocarcin VH460 (Human Lung Cancer)Comparable to Gilvocarcin V[1]
LL/2 (Murine Lung Cancer)Comparable to Gilvocarcin V[1]
MCF-7 (Human Breast Cancer)Comparable to Gilvocarcin V[1]
4'-OH-Gilvocarcin VNot SpecifiedMore active than Gilvocarcin V[5]

Note: "Comparable" indicates that the referenced study reported similar activity to Gilvocarcin V without providing specific IC50 values. Further literature review is recommended for precise quantitative comparisons.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of a this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., H460, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analog in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with medium only as a negative control. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: a. After incubation, add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Alkaline Elution Assay for DNA Cross-linking

Objective: To detect DNA cross-links (DNA-DNA and DNA-protein) induced by photo-activated this compound analogs. This method is based on the principle that DNA cross-links retard the elution of DNA from a filter under denaturing (alkaline) conditions.

Materials:

  • Treated and control cells

  • Lysis solution (e.g., 2 M NaCl, 0.04 M disodium (B8443419) EDTA, 0.02 M Tris, 2% SDS, pH 10)

  • Proteinase K

  • Washing solution (e.g., 0.02 M disodium EDTA, pH 10)

  • Eluting solution (e.g., tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)

  • Polyvinylchloride or polycarbonate filters (2 µm pore size)

  • Peristaltic pump

  • Fraction collector

  • DNA fluorophore (e.g., Hoechst 33258)

  • Fluorometer

Procedure:

  • Cell Treatment and Labeling: a. Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles. b. Treat the cells with the this compound analog in the dark. c. Expose the cells to a controlled light source (e.g., 450 nm) to induce cross-linking. d. To measure cross-links, induce a known number of single-strand breaks using a fixed dose of X-rays (e.g., 3 Gy) on ice. This will serve as the reference for retarded elution.

  • Cell Lysis on Filter: a. Load a known number of cells (e.g., 0.5-1 x 10⁶) onto the filter. b. Lyse the cells by slowly pumping the lysis solution containing proteinase K through the filter. This removes cellular membranes, cytoplasm, and most proteins, leaving the DNA on the filter.

  • Washing: a. Wash the DNA on the filter with the washing solution to remove any remaining SDS.

  • Alkaline Elution: a. Elute the DNA from the filter by pumping the alkaline eluting solution at a constant, slow rate (e.g., 0.03-0.04 mL/min). b. Collect fractions at regular intervals (e.g., every 90 minutes) for up to 15 hours.

  • Quantification: a. Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye. b. Plot the fraction of DNA remaining on the filter versus the fraction number or elution time. c. A decrease in the rate of DNA elution from treated cells compared to control cells (irradiated only) indicates the presence of cross-links.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Add Analogs to Cells incubate_24h->treat_cells prepare_analogs Prepare Serial Dilutions of Analogs prepare_analogs->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data analyze_data read_absorbance->analyze_data Calculate IC50

Workflow for determining the IC50 of this compound analogs using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Execution Gilvocarcin Gilvocarcin Analog + Blue Light DNA_Damage DNA Adducts & Cross-links Gilvocarcin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Bax Bcl2 Bcl-2/Bcl-xL p53->Bcl2 Downregulates Bcl-2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2->Bax_Bak

Gilvocarcin-induced DNA damage leading to apoptosis via the intrinsic pathway.

References

Technical Support Center: Gilvocarcin E Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gilvocarcin E. Our goal is to help you navigate potential experimental challenges and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other gilvocarcins?

A1: this compound is a member of the gilvocarcin family of polyketide-derived C-glycoside antibiotics. These compounds are known for their antitumor properties. The gilvocarcin analogues, including Gilvocarcin V, M, and E, share a common benzo[d]naphtho[1,2-b]pyran-6-one backbone but differ in the substituent at the C-8 position. Gilvocarcin V has a vinyl group, Gilvocarcin M has a methyl group, and this compound has an ethyl group. The vinyl group in Gilvocarcin V is considered crucial for its potent antitumor activity, making Gilvocarcins M and E significantly less active in comparison[1].

Q2: What is the primary mechanism of action for gilvocarcins?

A2: The primary mechanism of action for gilvocarcins involves interaction with DNA. Gilvocarcin V, the most studied analog, intercalates with DNA and can be photoactivated by near-UV or visible light to form covalent adducts with DNA, particularly with thymine (B56734) residues[1]. This leads to DNA damage, including single-strand breaks and DNA-to-protein crosslinks, which can trigger a DNA damage response and ultimately lead to cell cycle arrest and apoptosis[2]. Additionally, gilvocarcins are known to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.

Q3: Why am I seeing significant variability in the IC50 values for this compound in my experiments?

A3: Variability in IC50 values for natural products like this compound is a common challenge. Several factors can contribute to this:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to anticancer agents due to their unique genetic and phenotypic characteristics.

  • Experimental Conditions: Variations in cell culture conditions such as media composition, serum percentage, cell density, and incubation time can all influence the apparent cytotoxicity of a compound.

  • Compound Purity and Stability: The purity of your this compound sample can affect its activity. Additionally, the stability of the compound in your solvent and culture medium over the course of the experiment is a critical factor. Gilvocarcins have poor water solubility and are typically dissolved in DMSO[3]. The final DMSO concentration in your assay should be kept low (typically below 0.5%) and consistent across all experiments, including controls, as DMSO itself can have effects on cell growth and viability.

  • Assay Method: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can also lead to different IC50 values. Some assays are more prone to interference from colored or fluorescent compounds.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound has poor water solubility. It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to prepare serial dilutions of the stock solution in your cell culture medium. To avoid precipitation, it is recommended to add the DMSO stock directly to the media with cells, keeping the final DMSO concentration consistent and as low as possible (ideally ≤ 0.1% to 0.5%)[4][5]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. The stability of gilvocarcins in aqueous solutions for extended periods is not well-documented, so fresh dilutions in media should be prepared for each experiment.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count to verify the number of cells seeded per well.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidity in the incubator.
Variations in Drug Concentration Prepare fresh serial dilutions of this compound for each experiment. Vortex the stock solution before making dilutions. When diluting, ensure thorough mixing.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially the final incubation with the viability reagent.
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Problem 2: Unexpectedly Low or High Cytotoxicity
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells under a microscope for any precipitate after adding this compound. Decrease the final concentration of the compound. Ensure the DMSO concentration is not causing precipitation when diluted in aqueous media.
Incorrect Wavelength or Filter Settings Double-check the manufacturer's protocol for your specific cytotoxicity assay kit for the correct absorbance or fluorescence settings.
Interference with Assay Reagents (for colorimetric/fluorometric assays) Run a control plate with this compound in media without cells to check for any direct reaction with the assay reagent. If interference is observed, consider switching to a different type of assay (e.g., a luminescence-based ATP assay like CellTiter-Glo).
Cell Contamination Regularly test your cell lines for mycoplasma contamination, which can affect cell health and drug response.
Light Exposure Since gilvocarcins can be photoactivated, minimize the exposure of your experimental plates to light, especially if not intending to study phototoxicity.

Data Presentation

Table 1: Reported IC50 Values for Gilvocarcin Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Polycarcin V (a Gilvocarcin V analog)A panel of 37 human tumor cell linesVariousSignificant antitumoral activity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma[6][7]
Gilvocarcin VH460Human Lung CancerGI50 values comparable to other analogs[8]
Gilvocarcin VMCF-7Human Breast CancerGI50 values comparable to other analogs[8]
Gilvocarcin VLL/2Murine Lung CancerGI50 values comparable to other analogs[8]
D-olivosyl-gilvocarcin VH460Human Lung CancerAntitumor activities comparable to Gilvocarcin V
D-olivosyl-gilvocarcin VLL/2Murine Lung CancerAntitumor activities comparable to Gilvocarcin V
D-olivosyl-gilvocarcin VMCF-7Human Breast CancerAntitumor activities comparable to Gilvocarcin V
Polycarcin VH460Human Lung CancerAntitumor activities comparable to Gilvocarcin V
Polycarcin VLL/2Murine Lung CancerAntitumor activities comparable to Gilvocarcin V
Polycarcin VMCF-7Human Breast CancerAntitumor activities comparable to Gilvocarcin V

Note: Data for this compound is limited in publicly available literature. The data presented here for its close analogs can serve as a reference.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Topoisomerase II Decatenation Assay

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a vehicle (DMSO) control.

  • Enzyme Addition: Add human topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and a tracking dye.

  • Protein Digestion (Optional): Treat with Proteinase K to remove the enzyme from the DNA.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

  • Visualization: Run the gel and visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed, open-circular minicircles. Inhibition of the enzyme will result in a decrease in the amount of decatenated products.

Protocol 3: DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the displacement of ethidium bromide (EtBr) from DNA, which results in a decrease in fluorescence.

  • Prepare EtBr-DNA Complex: Prepare a solution of calf thymus DNA (ct-DNA) and EtBr in a suitable buffer and incubate to allow for complex formation.

  • Measure Initial Fluorescence: Measure the initial fluorescence of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).

  • Compound Titration: Add increasing concentrations of this compound to the EtBr-DNA solution. After each addition, incubate briefly and record the fluorescence intensity.

  • Data Analysis: Calculate the percentage of fluorescence quenching at each concentration of this compound. The concentration that causes a 50% reduction in fluorescence can be used to estimate the DNA binding affinity.

Mandatory Visualizations

Gilvocarcin_E_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus Gilvocarcin_E This compound DNA DNA Gilvocarcin_E->DNA Intercalation Gilvocarcin_E->DNA Topo_II Topoisomerase II Gilvocarcin_E->Topo_II Inhibition DNA_Damage DNA Damage (Strand Breaks, Adducts) DNA->DNA_Damage Topo_II->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Cells Check Cell Culture - Passage number - Contamination - Seeding density Start->Check_Cells Check_Compound Check Compound - Solubility/Precipitation - Fresh dilutions - Storage conditions Start->Check_Compound Check_Assay Check Assay Protocol - Incubation times - Reagent preparation - Plate reader settings Start->Check_Assay Consistent Consistent Results Check_Cells->Consistent Check_Compound->Consistent Interference Test for Assay Interference (Compound + Reagent, no cells) Check_Assay->Interference Switch_Assay Consider a Different Assay Type (e.g., Luminescence-based) Interference->Switch_Assay Interference Detected Interference->Consistent No Interference Switch_Assay->Consistent

Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.

Experimental_Workflow Start Start Experiment Prep_Cells Prepare & Seed Cells (96-well plate) Start->Prep_Cells Prep_Compound Prepare this compound Stock & Dilutions in Media Start->Prep_Compound Treat_Cells Treat Cells with This compound Prep_Cells->Treat_Cells Prep_Compound->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent Incubate->Add_Reagent Read_Plate Read Plate (Absorbance/Fluorescence/Luminescence) Add_Reagent->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

Caption: General experimental workflow for a cell-based cytotoxicity assay.

References

Technical Support Center: Large-Scale Production of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Gilvocarcin E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing large quantities of this compound?

A1: The large-scale production of this compound, a potent antitumor polyketide, presents several challenges. A primary hurdle is the inherently low production titers from wild-type and even engineered microbial strains.[1] This is often compounded by complex downstream processing, including extraction and purification, which can lead to significant product loss. Additionally, maintaining the stability of the molecule throughout the fermentation and purification process is a critical concern that can impact final yields.

Q2: Which microbial strains are typically used for this compound production?

A2: this compound and its analogues are naturally produced by various Streptomyces species, such as Streptomyces gilvotanareus and Streptomyces anandii.[2][3] For research and production purposes, engineered strains of Streptomyces lividans transformed with the gilvocarcin gene cluster are often employed.[1]

Q3: What are the key parameters to optimize in the fermentation process for improved this compound yield?

A3: Optimization of fermentation parameters is crucial for enhancing this compound production. Key parameters to consider include:

  • Medium Composition: Carbon and nitrogen sources, as well as trace elements, can significantly influence secondary metabolite production.

  • Temperature: Maintaining the optimal temperature for both microbial growth and enzymatic activity is essential.

  • pH: The pH of the culture medium can affect nutrient uptake and the stability of the product.

  • Dissolved Oxygen: Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for specific enzymatic reactions in the biosynthetic pathway.

  • Agitation and Aeration: These parameters influence nutrient and oxygen distribution within the fermenter.

Q4: What analytical methods are suitable for quantifying this compound during production?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of this compound.[1] Coupling HPLC with mass spectrometry (HPLC-MS) can provide more sensitive and specific detection and quantification.[1] For accurate quantification, it is essential to develop a standard curve with a purified this compound reference.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the large-scale production of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium - Systematically evaluate different carbon and nitrogen sources. - Titrate the concentrations of key media components. - Ensure all essential trace elements are present in the medium.
Incorrect Fermentation Parameters - Perform a design of experiments (DoE) study to optimize temperature, pH, and dissolved oxygen levels. - Monitor and control pH throughout the fermentation process. - Adjust agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress.
Poor Growth of Production Strain - Verify the viability and purity of the inoculum. - Optimize the seed culture conditions (medium, temperature, growth time). - Check for potential contamination in the fermenter.
Instability of this compound - Analyze samples at different time points during fermentation to assess product degradation. - Consider adjusting the pH or temperature profile to enhance stability. - Investigate the use of resins in the fermentation broth to capture and protect the product as it is produced.
Inefficient Extraction and Purification - Evaluate different extraction solvents and methods. - Optimize the loading and elution conditions for chromatography steps. - Monitor product loss at each purification step using HPLC.
Problem 2: Inconsistent Batch-to-Batch Production

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Inoculum - Standardize the preparation of the seed culture, including age and cell density. - Use a consistent source and passage number for the production strain.
Inconsistent Raw Materials - Source key media components from reliable suppliers and test new batches for performance. - Prepare media in large, homogenous batches when possible.
Fluctuations in Fermentation Conditions - Ensure that all sensors (pH, temperature, dissolved oxygen) are calibrated and functioning correctly. - Implement robust process control strategies to maintain consistent conditions.
Genetic Instability of Production Strain - Periodically re-sequence the production strain to check for mutations. - Prepare and maintain a well-characterized cell bank to ensure a consistent starting culture.

Data Presentation

Table 1: Fermentation Parameters for Gilvocarcin Analogue Production

This table summarizes the fermentation conditions used for the production of gilvocarcin analogues by an engineered S. lividans strain, which can serve as a starting point for optimizing this compound production.

ParameterValueReference
Production StrainS. lividans TK24 (cosG9B3-U⁻)[1]
MediumSG Medium[1]
Temperature28°C[1]
Fermentation Time5 days[1]
Agitation250 rpm (reciprocal shaking)[1]
Table 2: Composition of SG Medium
ComponentConcentration (g/L)Reference
Glucose20[1]
Soy Peptone10[1]
CaCO₃2[1]
Cobalt-II chloride0.001[1]
pH7.2[1]

Experimental Protocols

Protocol 1: Fermentation of this compound Producing Strain
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a 250-mL baffled Erlenmeyer flask containing 100 mL of liquid SG medium with the Streptomyces production strain.

    • Incubate at 28°C for 48 hours with shaking at 250 rpm.[1]

  • Production Fermentation:

    • Inoculate the production-scale fermenter containing SG medium with the seed culture.

    • Maintain the fermentation at 28°C with appropriate agitation and aeration to ensure sufficient dissolved oxygen.

    • Monitor pH and adjust as necessary.

    • Continue the fermentation for 5 days.[1]

    • Take samples periodically for analysis of this compound concentration by HPLC.

Protocol 2: Extraction and Purification of this compound
  • Harvesting:

    • At the end of the fermentation, add celite (100 g/L) to the culture broth and filter to separate the mycelial cake from the filtrate.[1]

  • Extraction:

    • Extract the mycelial cake with acetone (B3395972) using sonication and filter.[1]

    • Remove the acetone from the extract under vacuum.[1]

    • Combine the resulting aqueous portion with the culture broth filtrate.[1]

  • Initial Purification:

    • Pass the combined aqueous solution through a C18 reverse-phase silica (B1680970) column.[1]

    • Elute the column with a stepwise gradient of methanol (B129727) in water (e.g., 0%, 25%, 50%, 75%, and 100%).[1]

    • Collect fractions and analyze for the presence of this compound by HPLC.

  • Final Purification:

    • Pool the fractions containing this compound, dry, and lyophilize.[1]

    • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.[1]

Visualizations

Gilvocarcin Biosynthetic Pathway Overview

Gilvocarcin_Biosynthesis Acetate_Propionate Acetate/Propionate PKS Polyketide Synthase (PKS) Acetate_Propionate->PKS Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Oxidative_Rearrangement Oxidative Rearrangement Angucyclinone->Oxidative_Rearrangement Aromatic_Core Aromatic Core Oxidative_Rearrangement->Aromatic_Core Glycosylation C-Glycosylation Aromatic_Core->Glycosylation Gilvocarcin_Aglycone Gilvocarcin Aglycone Glycosylation->Gilvocarcin_Aglycone Tailoring_Enzymes Tailoring Enzymes Gilvocarcin_Aglycone->Tailoring_Enzymes Gilvocarcin_E This compound Tailoring_Enzymes->Gilvocarcin_E

Caption: Overview of the biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

Gilvocarcin_Workflow Inoculum_Prep Inoculum Preparation Fermentation Large-Scale Fermentation Inoculum_Prep->Fermentation Harvesting Harvesting & Cell Separation Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Initial_Purification C18 Chromatography Extraction->Initial_Purification Final_Purification Preparative HPLC Initial_Purification->Final_Purification Analysis QC Analysis (HPLC, MS) Final_Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Experimental workflow for this compound production.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low this compound Yield Check_Growth Check Cell Growth Start->Check_Growth Check_Fermentation Check Fermentation Parameters Check_Growth->Check_Fermentation Good Growth Optimize_Inoculum Optimize Inoculum & Medium Check_Growth->Optimize_Inoculum Poor Growth Check_Purification Check Purification Efficiency Check_Fermentation->Check_Purification Optimal Optimize_Fermentation Optimize Temp, pH, DO Check_Fermentation->Optimize_Fermentation Suboptimal Optimize_Purification Optimize Extraction & Chromatography Check_Purification->Optimize_Purification Low Recovery Success Improved Yield Optimize_Inoculum->Success Optimize_Fermentation->Success Optimize_Purification->Success

References

Technical Support Center: Gilvocarcin E Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Gilvocarcin E during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower.[1] It is crucial to keep the vial tightly sealed to protect it from moisture.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for short periods.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For aqueous-based solutions, storage in semi-permeable containers may lead to water loss and should be monitored.

Q3: Is this compound sensitive to light?

A3: Yes, Gilvocarcin V, a closely related analogue, is known to be photolabile and can be activated by visible light to induce DNA damage.[2] Therefore, it is highly recommended to protect this compound from light at all times. Use amber vials or wrap containers in aluminum foil and conduct experiments under subdued light conditions.

Q4: What is the impact of pH on the stability of this compound?

A4: While specific data for this compound is limited, many complex natural products exhibit pH-dependent stability. It is advisable to maintain a neutral pH for solutions unless experimental conditions require otherwise. Extreme pH values (highly acidic or alkaline) are likely to promote hydrolytic degradation.

Q5: Are there any solvents I should avoid when preparing this compound solutions?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.- Ensure solid compound is stored at -20°C or below in a tightly sealed container.- Prepare fresh solutions for each experiment.- If stock solutions must be used, ensure they are stored correctly at -20°C in aliquots and have not undergone multiple freeze-thaw cycles.- Protect all solutions from light.
Appearance of unexpected peaks in chromatography (e.g., HPLC) Formation of degradation products.- Review storage and handling procedures.- Perform a forced degradation study (see protocols below) to identify potential degradation products and their retention times.- Ensure the analytical method is stability-indicating.
Discoloration of solid this compound or its solutions Potential degradation due to oxidation or light exposure.- Discard the discolored material.- Store new material under an inert atmosphere (e.g., argon or nitrogen) and protected from light.- Use de-gassed solvents for preparing solutions.

Summary of Storage Conditions and Potential Degradation

Recommended Storage Conditions

Form Temperature Light Protection Atmosphere Duration
Solid≤ -20°CRequiredInert gas (e.g., Argon) recommendedUp to 6 months or more
Solution≤ -20°CRequiredTightly sealed, minimal headspaceUp to 1 month (use fresh if possible)[1]

Potential Degradation Pathways under Stress Conditions

Stress Condition Potential Degradation Pathway Expected Outcome
Acid/Base Hydrolysis Cleavage of the C-glycosidic bond or other labile functional groups.Loss of the sugar moiety, modification of the chromophore.
Oxidation Oxidation of the polycyclic aromatic core.Formation of quinone-like structures or other oxygenated derivatives.
Photolysis Light-induced reactions, potentially involving the vinyl group (if present in the specific analogue) or the aromatic system.Formation of photoadducts or rearranged products.[2]
Thermal Stress General acceleration of degradation processes.Increased formation of hydrolytic and oxidative degradation products.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation products of this compound.

1.1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL. Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Dissolve this compound in a 1:1 mixture of a suitable solvent and water. Incubate at 60°C for 24 hours.

1.2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

1.3. Photolytic Degradation:

  • Prepare a 1 mg/mL solution of this compound. Expose the solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

1.4. Thermal Degradation:

  • Store solid this compound at 60°C for 7 days.

  • Prepare a 1 mg/mL solution of this compound and incubate at 60°C for 7 days.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm and 380 nm (or a photodiode array detector to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Hypothetical Degradation Pathway for this compound Gilvocarcin_E This compound Hydrolysis_Product Aglycone + Sugar Moiety Gilvocarcin_E->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized this compound (e.g., Quinone) Gilvocarcin_E->Oxidation_Product Oxidation (H₂O₂) Photolysis_Product Photodegradation Product Gilvocarcin_E->Photolysis_Product Light Exposure

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating HPLC-UV Analysis Hydrolysis->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photolysis Photolysis (Light Exposure) Photolysis->HPLC Thermal Thermal Stress (Heat) Thermal->HPLC Characterization Characterization of Degradation Products (LC-MS, NMR) HPLC->Characterization Start This compound (Solid & Solution) Start->Hydrolysis Start->Oxidation Start->Photolysis Start->Thermal

Caption: Workflow for conducting forced degradation studies and analyzing this compound stability.

Simplified Signaling Pathway of Gilvocarcin-Induced DNA Damage Response Gilvocarcin This compound + Light DNA DNA Gilvocarcin->DNA Intercalation DNA_Adducts DNA Adducts/ Strand Breaks DNA->DNA_Adducts Photochemical Reaction ATM_ATR ATM/ATR Kinases (Sensors) DNA_Adducts->ATM_ATR Recruitment & Activation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified pathway of DNA damage response initiated by light-activated this compound.

References

Technical Support Center: Refinement of Gilvocarcin E Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Gilvocarcin E.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound, along with its congeners Gilvocarcin V and M, is a secondary metabolite produced by certain strains of Streptomyces, such as Streptomyces gilvotanareus and Streptomyces sp. QD01-2.[1]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Low abundance: this compound is often produced in lower quantities compared to Gilvocarcin V.

  • Structural similarity to congeners: The close structural resemblance to Gilvocarcin V and M makes chromatographic separation difficult.

  • Potential for degradation: As a polyketide glycoside, this compound may be susceptible to degradation under harsh pH or temperature conditions.[2]

  • Co-extraction of impurities: Crude extracts from fermentation broths are complex mixtures containing numerous other compounds that can interfere with purification.

Q3: What is the general workflow for this compound purification?

A3: A typical workflow involves fermentation of the producing Streptomyces strain, followed by extraction of the bioactive compounds from the culture broth and mycelium, and subsequent chromatographic purification to isolate this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Gilvocarcin Mixture

This protocol describes the initial extraction of gilvocarcins from the fermentation broth.

Materials:

  • Fermentation broth of a this compound-producing Streptomyces strain

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation.

  • Combine the mycelium and the supernatant.

  • Extract the combined broth and mycelium mixture three times with an equal volume of ethyl acetate.

  • Pool the organic (ethyl acetate) layers.

  • Dry the pooled organic phase over anhydrous sodium sulfate.

  • Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude gilvocarcin mixture.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic procedure for the isolation of this compound from the crude extract.

Step 1: Silica (B1680970) Gel Column Chromatography (Initial Separation)

Materials:

  • Crude gilvocarcin extract

  • Silica gel (for column chromatography)

  • Solvents: Chloroform, Methanol (B129727)

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a silica gel column with a suitable diameter and length.

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Load the dissolved sample onto the column.

  • Elute the column with a stepwise gradient of increasing methanol in chloroform. A suggested gradient is as follows:

    • 100% Chloroform

    • 1-5% Methanol in Chloroform

    • 5-10% Methanol in Chloroform

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing this compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Enriched this compound fractions from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile (B52724) (ACN), Water (HPLC grade)

  • Rotary evaporator or lyophilizer

Procedure:

  • Dissolve the enriched this compound fractions in a suitable solvent (e.g., methanol or acetonitrile).

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with a gradient of acetonitrile in water. A suggested gradient is 40-70% acetonitrile over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Remove the solvent from the pure fraction using a rotary evaporator or by lyophilization.

Data Presentation

Table 1: Comparison of Gilvocarcin Congeners

FeatureGilvocarcin VGilvocarcin MThis compound
Side Chain at C8 Vinyl (-CH=CH₂)Methyl (-CH₃)Ethyl (-CH₂CH₃)
Relative Abundance MajorMinorMinor
Antitumor Activity HighSignificantly less effectiveSignificantly less effective

Table 2: Typical Production Yields of Gilvocarcins

GilvocarcinProducer StrainProduction Yield (mg/L)Reference
V and MS. lividans TK24 (with cosmid)20-30[3]

Troubleshooting Guides

Silica Gel Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of gilvocarcin congeners - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing.- Optimize the solvent gradient. Try a shallower gradient of methanol in chloroform. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
Compound appears to be degrading on the column - Silica gel is slightly acidic and may cause degradation of sensitive compounds. - Prolonged exposure to the stationary phase.- Neutralize the silica gel with a suitable base before packing the column. - Expedite the chromatography process.
Low recovery of the target compound - Irreversible adsorption to the silica gel. - Elution with a solvent of insufficient strength.- Add a small percentage of a more polar solvent like methanol to the loading solvent to reduce initial strong interactions. - Increase the polarity of the eluting solvent system.
Preparative HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak tailing - Secondary interactions with residual silanols on the C18 column. - Column overload.- Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol (B1196071) interactions. - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuations in mobile phase composition. - Temperature variations. - Inadequate column equilibration.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before each injection.
Co-elution of this compound and V - Insufficient resolution of the chromatographic method.- Optimize the mobile phase gradient. A shallower gradient may improve separation. - Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity. - Decrease the flow rate to increase the number of theoretical plates.
Ghost peaks in the chromatogram - Contamination from the sample, solvent, or system. - Carryover from a previous injection.- Run a blank gradient to identify the source of contamination. - Implement a needle wash step between injections.

Mandatory Visualizations

Gilvocarcin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces Streptomyces Culture Extraction Ethyl Acetate Extraction Streptomyces->Extraction Crude_Extract Crude Gilvocarcin Mixture Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched this compound Fractions Silica_Gel->Enriched_Fractions Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fractions->Prep_HPLC Pure_Gilvocarcin_E Pure this compound Prep_HPLC->Pure_Gilvocarcin_E

Caption: Experimental workflow for the purification of this compound.

Gilvocarcin_Signaling_Pathway Gilvocarcin_E This compound DNA_Intercalation Intercalation into DNA Gilvocarcin_E->DNA_Intercalation Photoactivation Photoactivation (Near-UV Light) DNA_Intercalation->Photoactivation Thymine_Adduct [2+2] Cycloaddition with Thymine Photoactivation->Thymine_Adduct DNA_Damage DNA Damage (Single-Strand Breaks, DNA-Protein Crosslinks) Thymine_Adduct->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR NER Nucleotide Excision Repair (NER) Pathway DDR->NER Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: Signaling pathway of this compound-induced DNA damage.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Efficacy of Gilvocarcin E and Gilvocarcin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activities of Gilvocarcin E (GE) and Gilvocarcin V (GV), two members of the gilvocarcin family of polyketide antibiotics. While structurally similar, a key difference in a side chain dramatically impacts their biological efficacy. This document synthesizes available data on their mechanisms of action, in vitro cytotoxicity, and in vivo antitumor effects, supported by detailed experimental protocols.

Executive Summary

Gilvocarcin V demonstrates potent antitumor activity, attributed to its vinyl group at the C-8 position. This functional group is critical for its mechanism of action, which involves intercalation into DNA and subsequent photo-induced covalent cross-linking with histone H3. In stark contrast, this compound, which possesses an ethyl group at the same position, is reported to be significantly less effective or inactive as an antitumor agent. While quantitative cytotoxic data for this compound is scarce in publicly available literature, the qualitative evidence strongly indicates its inferior performance compared to Gilvocarcin V.

Data Presentation

In Vitro Antitumor Activity

Table 1: Comparative In Vitro Efficacy

CompoundKey Structural FeatureReported Antitumor Activity
Gilvocarcin V C-8 Vinyl GroupPotent
This compound C-8 Ethyl GroupSignificantly Less Effective / Inactive[1]

One study noted that the introduction of a hydroxyl group at the 4' position of the "inactive" this compound rendered it "moderately active," further highlighting the importance of subtle structural modifications in this class of compounds.

In Vivo Antitumor Activity

In vivo studies have corroborated the potent antitumor effects of Gilvocarcin V. A key study utilizing a murine Ehrlich ascites carcinoma model demonstrated significant therapeutic benefit.

Table 2: In Vivo Efficacy of Gilvocarcin V in Ehrlich Ascites Carcinoma Model

TreatmentParameterOutcomeReference
Gilvocarcin V60-day survival rate40% of treated mice survived[2]

Mechanism of Action: The Critical Role of the Vinyl Group

The differing antitumor profiles of this compound and V are rooted in their distinct mechanisms of action at the molecular level.

Gilvocarcin V:

  • DNA Intercalation: The planar aromatic core of GV intercalates between the base pairs of DNA.

  • Photoactivation: Upon exposure to near-UV light, the vinyl group of GV becomes activated.

  • Covalent Bonding: The activated vinyl group undergoes a [2+2] cycloaddition with a thymine (B56734) residue in the DNA.

  • Protein-DNA Cross-linking: This covalent adduct formation facilitates the cross-linking of DNA with histone H3, a critical protein involved in DNA packaging and regulation. This cross-linking is a unique and potent mechanism that disrupts DNA replication and transcription, ultimately leading to apoptosis.

This compound:

The ethyl group in this compound lacks the reactive double bond of the vinyl group. Consequently, it cannot undergo the photo-induced [2+2] cycloaddition with DNA bases. This inability to form covalent DNA adducts and subsequent protein-DNA cross-links is the primary reason for its significantly reduced or absent antitumor activity.

GEV_MoA cluster_GV Gilvocarcin V cluster_GE This compound cluster_pathway Mechanism of Action GV Gilvocarcin V (C-8 Vinyl Group) Intercalation DNA Intercalation GV->Intercalation GE This compound (C-8 Ethyl Group) GE->Intercalation Weakly Photoactivation Photoactivation (near-UV light) Intercalation->Photoactivation Apoptosis Cell Death CovalentBond [2+2] Cycloaddition with Thymine Photoactivation->CovalentBond Crosslink Histone H3-DNA Cross-linking CovalentBond->Crosslink Crosslink->Apoptosis SRB_Workflow start Seed Cells in 96-well Plate treat Treat with this compound or V start->treat incubate Incubate for 72h treat->incubate fix Fix with 10% TCA incubate->fix wash1 Wash with dH2O fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance at 565 nm solubilize->read calculate Calculate IC50 read->calculate

References

A Comparative Guide to Topoisomerase II Inhibitors: Gilvocarcin E in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology and drug development, DNA topoisomerase II has long been a pivotal target for therapeutic intervention. These essential enzymes resolve topological challenges in the genome during critical cellular processes like replication and transcription. By targeting them, it's possible to induce catastrophic DNA damage in rapidly proliferating cancer cells.

This guide provides a detailed comparison of Gilvocarcin E, a member of the gilvocarcin class of C-glycoside polyketides, with other established topoisomerase II inhibitors. We will delve into their mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for key assays, offering a comprehensive resource for evaluating these compounds.

Mechanism of Action: Poisons vs. Catalytic Inhibitors

Topoisomerase II (Topo II) enzymes function by creating transient double-strand breaks (DSBs) in one segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through, before re-ligating the break. This catalytic cycle is essential for relieving torsional stress and decatenating intertwined daughter chromosomes.

Agents targeting Topo II are broadly classified into two categories:

  • Topoisomerase II Poisons: These agents do not inhibit the enzyme's DNA cleavage activity but interfere with the re-ligation step. They stabilize the "cleavage complex," where the topoisomerase is covalently bound to the broken DNA ends.[1][2] This stabilization converts the essential enzyme into a potent cellular toxin, leading to an accumulation of permanent, lethal DSBs when the replication fork collides with these complexes.[1]

  • Topoisomerase II Catalytic Inhibitors: These compounds interfere with other steps of the catalytic cycle, such as ATP binding or hydrolysis, preventing the enzyme from cleaving DNA in the first place. They inhibit the overall activity of the enzyme without trapping it on the DNA.

The diagram below illustrates the Topoisomerase II catalytic cycle and the points of intervention for these two classes of inhibitors.

TopoII_Mechanism cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Points of Inhibition DNA_Binding 1. Topo II binds to G-Segment DNA ATP_Binding 2. ATP Binding & T-Segment Capture DNA_Binding->ATP_Binding Cleavage 3. G-Segment Cleavage (Formation of Cleavage Complex) ATP_Binding->Cleavage Passage 4. T-Segment Passage Cleavage->Passage Religation 5. G-Segment Religation Passage->Religation Release 6. T-Segment Release & ATP Hydrolysis Religation->Release Release->DNA_Binding Cycle Repeats Poisons Topo II Poisons (Etoposide, Doxorubicin (B1662922), Gilvocarcin) Poisons->Cleavage Stabilize Cleavage Complex, Prevent Religation Catalytic_Inhibitors Catalytic Inhibitors (e.g., Dexrazoxane) Catalytic_Inhibitors->ATP_Binding Inhibit ATP Binding/ Hydrolysis

Caption: Mechanism of Topoisomerase II and inhibitor intervention points.
This compound and V

Gilvocarcin V (GV) and its analogue this compound (GE) are potent antitumor antibiotics.[3][4] Their primary mechanism involves strong, non-covalent interaction with DNA.[5][6] A key feature of gilvocarcins is their photo-reactivity; upon exposure to UV light, the vinyl group of GV can form covalent adducts with DNA, particularly with thymine (B56734) residues, leading to DNA cleavage.[3][5] In addition to direct DNA interaction, Gilvocarcin V has been identified as a topoisomerase II inhibitor, contributing to its cytotoxic effects.[3][7] The vinyl group is considered essential for its potent antitumor activity, as analogues like this compound (with an ethyl group) are significantly less effective.[3]

Etoposide (B1684455)

Etoposide is a semi-synthetic derivative of podophyllotoxin (B1678966) and a classic non-intercalative topoisomerase II poison.[8] It does not bind to DNA directly but instead forms a ternary complex with the enzyme and the cleaved DNA.[2] By binding to the enzyme-DNA complex, etoposide prevents the re-ligation of the double-strand breaks, leading to the accumulation of cleavage complexes and subsequent cell death.[9]

Doxorubicin

Doxorubicin is an anthracycline antibiotic and one of the most widely used chemotherapeutic agents. It has a multi-faceted mechanism of action. As a topoisomerase II poison, it intercalates into the DNA, stacking between base pairs, which stabilizes the Topo II-DNA cleavage complex and prevents re-ligation.[8] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cellular membranes.

Quantitative Performance Data

The efficacy of topoisomerase II inhibitors can be quantified by their ability to inhibit the enzyme directly (IC50) and their potency in killing cancer cells (cytotoxicity, often measured as GI50 or IC50). The following tables summarize available data for Gilvocarcin V and other prominent inhibitors.

Table 1: In Vitro Cytotoxicity (GI50/IC50) Against Human Cancer Cell Lines

CompoundCell LineCancer TypeCytotoxicity (µM)Citation
Gilvocarcin V NCI-H460Lung< 0.01
MCF-7Breast0.01 - 0.1
Etoposide DH82Canine Malignant Histiocytoma95.5[5]
Doxorubicin MCF-7Breast0.67 ± 0.43[3]
HepG-2Liver20.94 ± 1.33[3]
HCT-116Colon12.23 ± 3.27[3]

Note: GI50 is the concentration for 50% growth inhibition. Data for different compounds are from separate studies and may not be directly comparable due to varying experimental conditions.

Table 2: Topoisomerase II Enzyme Inhibition (IC50)

CompoundTargetInhibition IC50 (µM)Citation
Etoposide Topoisomerase II78.4
Doxorubicin Topoisomerase II2.67
Topoisomerase II6.37 ± 0.38[3]
Kinamycin F (related angucycline)Topoisomerase IIα0.33

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the performance of topoisomerase II inhibitors. Below are detailed protocols for two fundamental experiments: the Topoisomerase II DNA Cleavage Assay and the MTT Cell Viability Assay.

Topoisomerase II DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in an increase of linearized plasmid DNA from a supercoiled substrate.

Cleavage_Assay_Workflow start Start reagents 1. Assemble Reaction Mix (Supercoiled Plasmid DNA, Buffer, ATP) start->reagents add_compound 2. Add Test Compound (e.g., Gilvocarcin) & Solvent Control reagents->add_compound add_enzyme 3. Add Topoisomerase IIα/β Enzyme add_compound->add_enzyme incubate 4. Incubate at 37°C (e.g., 30 minutes) add_enzyme->incubate stop_reaction 5. Terminate Reaction (Add SDS & Proteinase K) incubate->stop_reaction gel_electrophoresis 6. Agarose (B213101) Gel Electrophoresis stop_reaction->gel_electrophoresis visualize 7. Stain Gel (e.g., Ethidium (B1194527) Bromide) & Visualize under UV gel_electrophoresis->visualize end End: Analyze DNA Bands (Supercoiled vs. Linear) visualize->end

Caption: Workflow for a Topoisomerase II DNA Cleavage Assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a typical 20 µL reaction, this includes:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

    • 200-300 ng of supercoiled plasmid DNA (e.g., pBR322).

    • Test compound diluted to the desired concentration (a solvent control, e.g., DMSO, must be run in parallel).

  • Enzyme Addition: Add a sufficient amount of purified human Topoisomerase II enzyme (e.g., 2-4 units) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (0.5 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Sample Preparation: Add 4 µL of 6x gel loading dye (containing bromophenol blue and glycerol) to each sample.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., 0.5 µg/mL ethidium bromide). Run the gel in 1x TAE or TBE buffer until there is adequate separation between the supercoiled, relaxed, and linear DNA forms.

  • Visualization: Visualize the DNA bands using a UV transilluminator. An increase in the linear DNA band in the presence of the test compound compared to the control indicates stabilization of the cleavage complex.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in a 96-well Plate start->seed_cells incubate_adhere 2. Incubate (24h) to allow cell adherence seed_cells->incubate_adhere add_compound 3. Add Serial Dilutions of Test Compound incubate_adhere->add_compound incubate_treat 4. Incubate for desired exposure time (e.g., 48-72h) add_compound->incubate_treat add_mtt 5. Add MTT Reagent to each well incubate_treat->add_mtt incubate_formazan 6. Incubate (3-4h) to allow formazan (B1609692) formation add_mtt->incubate_formazan add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) incubate_formazan->add_solubilizer read_absorbance 8. Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance end End: Calculate IC50/GI50 Values read_absorbance->end

Caption: Workflow for an MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified SDS solution, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 or GI50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Comparative Cytotoxicity Analysis of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cross-resistance studies involving the development of Gilvocarcin E-resistant cell lines and subsequent evaluation against other anticancer agents are not available in the published literature. This guide therefore provides a comparative analysis of the cytotoxic activity of this compound and its analogs against various cancer cell lines, alongside standard chemotherapeutic agents, to offer a baseline for its potential efficacy and to highlight the structural features influencing its activity.

Introduction to this compound

This compound is a member of the gilvocarcin class of polyketide-derived C-glycoside antibiotics. These compounds are known for their antitumor properties. The activity of gilvocarcins is closely tied to their chemical structure, particularly the side chain at the C-8 position. Gilvocarcin V (GV), which possesses a vinyl group at this position, is the most potent analog. In contrast, this compound, which has an ethyl group, exhibits significantly reduced cytotoxic activity. This highlights the critical role of the vinyl group in the biological activity of this class of compounds, which is believed to be mediated through photoactivated DNA damage.

Comparative Cytotoxicity Data

The following table summarizes the available 50% growth inhibition (GI50) values for this compound and its more active analog, Gilvocarcin V. For a broader context, the IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are also provided for the same cancer cell lines where data is available. It is important to note that GI50 and IC50 are similar measures of drug potency but can be calculated differently.

CompoundH460 (Human Lung Cancer)MCF-7 (Human Breast Cancer)LL/2 (Murine Lung Cancer)
This compound > 10 µM> 10 µM> 10 µM
Gilvocarcin V 0.01 µM0.01 µM0.01 µM
Doxorubicin ~0.04 µM~0.08 µM[1]Not Available
Cisplatin ~1.5 µM~5 µM[2]Not Available
Paclitaxel ~0.004 µM~0.003 µMNot Available

Note: The GI50 values for this compound and V are from a single study and were determined using the Sulforhodamine B (SRB) assay. The IC50 values for the standard chemotherapeutic agents are collated from various sources and may have been determined using different methodologies, which can influence the absolute values.

Proposed Mechanism of Action of Gilvocarcins

The antitumor activity of gilvocarcins, particularly the highly active Gilvocarcin V, is understood to be initiated by photoactivation. The vinyl group is crucial for a [2+2] cycloaddition with DNA, primarily at thymine (B56734) residues, upon exposure to near-UV light.[3] This leads to the formation of DNA adducts, inhibition of DNA synthesis, and ultimately, cell death.[4] Gilvocarcin V has also been shown to induce protein-DNA cross-linking, with histone H3 being a key target.[3] Due to its structural similarity, it is proposed that this compound may act through a similar, albeit much less efficient, mechanism.

Gilvocarcin_Mechanism Proposed Mechanism of Action of Gilvocarcins Gilvocarcin Gilvocarcin (e.g., GV) Activated_Gilvocarcin Photoactivated Gilvocarcin Gilvocarcin->Activated_Gilvocarcin Activation Light Near-UV Light Light->Activated_Gilvocarcin DNA_Adduct Gilvocarcin-DNA Adduct ([2+2] Cycloaddition) Activated_Gilvocarcin->DNA_Adduct Binds to DNA_Protein_Crosslink DNA-Histone H3 Cross-link Activated_Gilvocarcin->DNA_Protein_Crosslink Induces DNA Cellular DNA (Thymine residues) DNA->DNA_Adduct DNA->DNA_Protein_Crosslink Inhibition_DNA_Synth Inhibition of DNA Synthesis DNA_Adduct->Inhibition_DNA_Synth Histone_H3 Histone H3 Histone_H3->DNA_Protein_Crosslink DNA_Protein_Crosslink->Inhibition_DNA_Synth Cell_Death Apoptosis / Cell Death Inhibition_DNA_Synth->Cell_Death

Caption: Proposed mechanism of action for gilvocarcins.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening of anticancer drugs.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, etc.)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cellular protein content. Calculate the percentage of cell growth and the GI50 values.

SRB_Assay_Workflow Sulforhodamine B (SRB) Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubate_24h Incubate for 24h (Cell attachment) Cell_Seeding->Incubate_24h Add_Compound Add test compounds (e.g., this compound) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Cell_Fixation Fix cells with cold 10% TCA Incubate_48_72h->Cell_Fixation Washing_1 Wash with water or 1% acetic acid Cell_Fixation->Washing_1 Staining Stain with 0.4% SRB Washing_1->Staining Washing_2 Wash with 1% acetic acid Staining->Washing_2 Solubilization Solubilize bound dye with 10mM Tris-base Washing_2->Solubilization Read_Absorbance Read absorbance at 510 nm Solubilization->Read_Absorbance Data_Analysis Calculate GI50 values Read_Absorbance->Data_Analysis

References

A Comparative Analysis of the Photocytotoxic Properties of Gilvocarcin E and Gilvocarcin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photocytotoxic profiles of two members of the gilvocarcin family of C-glycoside antibiotics: Gilvocarcin E (GE) and Gilvocarcin V (GV). While both share a core benzo[d]naphtho[1,2-b]pyran-6-one structure, a key difference in a side chain dramatically alters their photo-induced biological activity. This comparison synthesizes available experimental data to highlight these differences for researchers exploring photodynamic therapy and DNA-damaging agents.

Key Structural and Functional Differences

Gilvocarcin V is distinguished from this compound by the presence of a vinyl group at the C8 position, whereas this compound possesses an ethyl group at the same position. This seemingly minor structural variation is fundamental to their differing photocytotoxic potentials. The vinyl group of Gilvocarcin V is crucial for its photo-induced covalent bonding with DNA, a primary mechanism of its potent anticancer effects. In contrast, this compound, lacking this reactive vinyl moiety, is reported to be significantly less effective as an antitumor agent.

Comparative Data Summary

Due to a lack of specific studies on the photocytotoxicity of this compound, a direct quantitative comparison is challenging. The following table summarizes known properties, with data for this compound being largely inferred from its structural similarity to the non-photocytotoxic Gilvocarcin M and the established mechanism of Gilvocarcin V.

FeatureGilvocarcin VThis compound
C8 Side Group Vinyl (-CH=CH₂)Ethyl (-CH₂CH₃)
Photocytotoxicity PotentLikely negligible
Photoactivation Yes (Near-UV/Visible Light)Not reported
DNA Intercalation YesLikely, due to shared core
Photo-induced DNA Damage Yes (Single-strand breaks, DNA-protein crosslinks)Not expected
Mechanism of Action Light-induced [2+2] cycloaddition with DNA thymine (B56734) residuesNo known photo-activated mechanism
Reactive Oxygen Species (ROS) Generation Yes (Type I and Type II photochemical pathways)Not studied; likely minimal without photoactivation

Experimental Protocols

The following are generalized experimental protocols for assessing the photocytotoxicity of agents like Gilvocarcin V, based on published studies.

Cell Viability Assay for Photocytotoxicity (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., P3 human epithelial cells) are cultured in appropriate media and conditions.

  • Drug Incubation: Cells are seeded in 96-well plates and incubated with varying concentrations of Gilvocarcin V for a predetermined period to allow for cellular uptake.

  • Irradiation: The cells are exposed to a controlled dose of near-UV or visible light (e.g., 405 nm or 450 nm) at a specific fluence rate. Control groups include cells treated with the drug but not irradiated, and cells that are irradiated without the drug.

  • Post-Irradiation Incubation: The cells are incubated for a further 24-48 hours.

  • Viability Assessment: MTT reagent is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) under irradiation is then calculated.

Alkaline Elution Assay for DNA Damage
  • Cell Treatment: Cultured cells are treated with Gilvocarcin V and irradiated as described above.

  • Cell Lysis: Cells are harvested and lysed on a filter.

  • DNA Elution: The DNA is slowly eluted from the filter with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA.

  • Quantification: The amount of DNA eluted over time is quantified using a fluorescent DNA-binding dye. This allows for the characterization of DNA single-strand breaks and DNA-protein crosslinks.

Mechanism of Action and Signaling Pathways

Gilvocarcin V's photocytotoxicity is a multi-step process. Upon exposure to light, the photo-activated Gilvocarcin V, intercalated within the DNA, engages in both Type I and Type II photochemical reactions. This leads to the generation of radical species and singlet oxygen, respectively, which can cause oxidative damage. The primary mechanism of its high potency, however, is believed to be a Type I reaction involving a [2+2] cycloaddition between its vinyl group and DNA thymine residues, forming a stable covalent adduct. This adduct obstructs DNA replication and transcription, ultimately leading to cell death.

experimental_workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis start Seed Cells in 96-well Plates incubation Incubate with Gilvocarcin V start->incubation irradiation Expose to Near-UV/Visible Light incubation->irradiation dark_control Dark Control (No Light) incubation->dark_control post_incubation Incubate for 24-48h irradiation->post_incubation dark_control->post_incubation mtt_assay MTT Assay for Viability post_incubation->mtt_assay ic50 Calculate IC50 mtt_assay->ic50

Caption: Workflow for Photocytotoxicity Assessment.

signaling_pathway cluster_gv Gilvocarcin V Pathway cluster_ge This compound Pathway gv Gilvocarcin V dna_intercalation DNA Intercalation gv->dna_intercalation light Near-UV/Visible Light activated_gv Photo-activated GV light->activated_gv cycloaddition [2+2] Cycloaddition with Thymine activated_gv->cycloaddition Type I dna_adduct Covalent DNA Adduct cycloaddition->dna_adduct dna_damage DNA Damage (SSBs, Crosslinks) dna_adduct->dna_damage cell_death Cell Death dna_damage->cell_death ge This compound dna_intercalation_ge DNA Intercalation ge->dna_intercalation_ge no_photo No Photo-reactivity (Lacks Vinyl Group) dna_intercalation_ge->no_photo low_cytotoxicity Low Cytotoxicity no_photo->low_cytotoxicity

Caption: Contrasting Photo-activation Pathways.

Benchmarking Gilvocarcin E Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Gilvocarcin E with established chemotherapeutic agents, doxorubicin (B1662922) and etoposide (B1684455). Due to the limited availability of direct comparative data for this compound, this guide leverages data from its more extensively studied and potent analog, Gilvocarcin V, to provide a substantive benchmark. The vinyl group present in Gilvocarcin V, which is replaced by an ethyl group in this compound, is understood to be crucial for its enhanced antitumor activity.

Executive Summary

This compound belongs to the gilvocarcin family of polyketide-derived C-glycoside antibiotics. The primary mechanism of action for this class of compounds is the interference with DNA replication and transcription. This is achieved through intercalation into the DNA double helix and, upon photoactivation by near-UV or visible light, the formation of covalent adducts with DNA, particularly at thymine (B56734) residues. This photo-induced DNA damage can lead to single-strand breaks and the cross-linking of DNA with proteins, such as histone H3, ultimately triggering apoptotic cell death. While Gilvocarcin V has demonstrated significant cytotoxic activity against a range of cancer cell lines, this compound is known to be significantly less potent. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive comparison.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Gilvocarcin V, doxorubicin, and etoposide against various cancer cell lines. It is important to note that direct comparative studies including this compound are scarce in publicly available literature. Therefore, Gilvocarcin V data is presented as the closest available benchmark.

DrugCell LineCancer TypeIC50 (µM)Reference
Gilvocarcin V H460Human Lung CancerComparable to Doxorubicin[1]
MCF-7Human Breast CancerComparable to Doxorubicin[1]
LL/2Murine Lung CancerComparable to Doxorubicin[1]
Doxorubicin MCF-7Human Breast Cancer0.1 - 2.5[2]
HCT116Human Colon Carcinoma~8.3[3]
A549Human Lung Carcinoma> 20[2]
HepG2Human Liver Carcinoma12.18[2]
Etoposide MCF-7Human Breast Cancer100 - 150 (48h)[4]
MDA-MB-231Human Breast Cancer200 (48h)[4]
H146Human Small Cell Lung CancerVariable[5]
N592Human Small Cell Lung CancerVariable[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used. The data presented here is for comparative purposes and is extracted from various sources.

Signaling Pathways and Mechanism of Action

The antitumor activity of this compound and the benchmarked drugs, doxorubicin and etoposide, primarily converges on the disruption of DNA integrity and cellular replication processes.

Gilvocarcin Pathway

Gilvocarcins exert their cytotoxic effects by physically inserting themselves into the DNA structure (intercalation). Upon exposure to light, a photochemical reaction occurs, leading to the formation of a covalent bond between the drug and DNA, causing damage that inhibits DNA replication and transcription, ultimately leading to apoptosis.

Gilvocarcin_Pathway cluster_cell Cancer Cell Gilvocarcin This compound/V Intercalation DNA Intercalation Gilvocarcin->Intercalation Enters Cell DNA Nuclear DNA Intercalation->DNA Photoactivation Light Activation (near-UV/Visible) Intercalation->Photoactivation DNA_Adduct Covalent DNA Adduct (Thymine) Photoactivation->DNA_Adduct DNA_Damage DNA Damage (Single-Strand Breaks, DNA-Protein Crosslinks) DNA_Adduct->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanism of action of Gilvocarcins.

Doxorubicin and Etoposide Pathways

Doxorubicin and Etoposide are both well-established topoisomerase II inhibitors. They function by stabilizing the transient complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks, triggering a DNA damage response that culminates in apoptosis. Doxorubicin also has additional mechanisms, including the generation of reactive oxygen species (ROS).

TopoII_Inhibitor_Pathway cluster_cell Cancer Cell Drug Doxorubicin / Etoposide TopoII Topoisomerase II Drug->TopoII Inhibits Cleavage_Complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation DDR DNA Damage Response (p53 activation) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces Experimental_Workflow cluster_workflow Benchmarking Workflow Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Drug_Prep Prepare Serial Dilutions of Test and Reference Drugs Cell_Culture->Drug_Prep Cell_Treatment Treat Cells with Drugs Drug_Prep->Cell_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT, SRB) Cell_Treatment->Cytotoxicity_Assay Mechanism_Study Mechanistic Studies Cell_Treatment->Mechanism_Study IC50_Calc Calculate IC50 Values Cytotoxicity_Assay->IC50_Calc Data_Analysis Data Analysis and Comparison IC50_Calc->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Study->Cell_Cycle_Assay Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unraveling the Anticancer Potential of Gilvocarcin E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on Gilvocarcin E, a member of the gilvocarcin class of polyketide antibiotics, reveals a nuanced profile of its efficacy in various cancer models. While its close analog, Gilvocarcin V, has demonstrated significant antitumor activity, this compound exhibits considerably lower potency. This guide provides a detailed comparison of this compound's performance, supported by available experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.

Abstract

This compound, a C-aryl glycoside antibiotic, has been evaluated for its anticancer properties alongside its more potent vinyl analog, Gilvocarcin V. The primary mechanism of action for gilvocarcins involves intercalation into DNA and, upon photoactivation, the formation of covalent adducts with DNA, leading to strand scission and inhibition of topoisomerase II. However, the substitution of a vinyl group in Gilvocarcin V with an ethyl group in this compound results in a significant reduction in its cytotoxic and antitumor activities. This guide synthesizes the existing data on this compound's efficacy, provides detailed experimental methodologies for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Efficacy of Gilvocarcin Analogs

The antitumor activity of gilvocarcins is intrinsically linked to the chemical structure of their side chain. Gilvocarcin V, which possesses a vinyl group, is the most active compound in this class. In contrast, analogs with saturated side chains, such as Gilvocarcin M (methyl group) and this compound (ethyl group), are significantly less effective.

One study noted that while an analog of this compound featuring an additional hydroxyl group (4'-OH) showed moderate activity, this compound itself was considered inactive in the tested assays. This suggests that the electronic properties of the side chain are crucial for the molecule's interaction with DNA and its subsequent cytotoxic effects.

Table 1: In Vitro Efficacy of Gilvocarcin Analogs and Doxorubicin Against Various Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compound MultipleCytotoxicityInactive/High µM range (qualitative)[1]
4'-OH-Gilvocarcin E MultipleCytotoxicityModerately Active (qualitative)[1]
Gilvocarcin V H460 (Lung)SRB~0.1[1]
MCF-7 (Breast)SRB~0.1[1]
LL/2 (Murine Lung)SRB~0.1[1]
Doxorubicin PC-3 (Prostate)MTSNot specified[2]
MCF-7 (Breast)MTSLess potent than Doxorubicin (qualitative)[2]

Table 2: In Vivo Efficacy of Gilvocarcin V in Murine Cancer Models

Cancer ModelTreatment ScheduleKey FindingsReference
Sarcoma 180 (ascites)Not specifiedActive
Ehrlich Carcinoma (ascites)Not specifiedActive
Meth A FibrosarcomaNot specifiedActive
P388 LeukemiaNot specifiedActive

Note: In vivo efficacy data for this compound is not available, likely due to its limited in vitro activity.

Mechanism of Action: DNA Damage and Repair Pathways

The cytotoxic effects of gilvocarcins are primarily mediated through their interaction with DNA. The process can be summarized in the following steps:

  • DNA Intercalation: The planar aromatic core of the gilvocarcin molecule inserts itself between the base pairs of the DNA double helix.

  • Photoactivation: Upon exposure to light (near-UV or visible light), the vinyl group of active gilvocarcins (like Gilvocarcin V) becomes excited.

  • DNA Adduct Formation: The photoactivated vinyl group can then form a covalent bond with a thymine (B56734) base in the DNA, creating a bulky adduct.

  • DNA Strand Scission: The formation of these adducts can lead to single-strand breaks in the DNA.

  • Topoisomerase II Inhibition: Gilvocarcins can also inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage.

  • Induction of Apoptosis: The extensive DNA damage triggers cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis).

Gilvocarcin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition DNA_Adduct DNA Adducts & Strand Breaks DNA->DNA_Adduct Photoactivation (low efficiency for E) DDR DNA Damage Response (DDR) TopoII->DDR Dysfunction DNA_Adduct->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anticancer agents. Below are protocols for key experiments cited in the evaluation of gilvocarcins.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and comparator compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (e.g., 48h) B->C D Fix with TCA C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize Dye with Tris Base F->G H Read Absorbance (510 nm) G->H I Calculate GI50 H->I

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the planned schedule (e.g., intraperitoneal injection daily for 14 days).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy.

In_Vivo_Workflow A Inject Cancer Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume Periodically D->E F Euthanize and Excise Tumors E->F G Analyze Data (Tumor Growth Inhibition) F->G

Experimental workflow for an in vivo tumor xenograft model.

Conclusion

The available evidence indicates that this compound possesses limited anticancer efficacy compared to its vinyl-containing analog, Gilvocarcin V. This underscores the critical role of the vinyl moiety in the photo-induced DNA damage mechanism of this class of compounds. While direct quantitative data for this compound is scarce, qualitative comparisons consistently place it as a significantly less potent agent. Future research could explore synthetic modifications of the this compound scaffold to potentially enhance its activity, though the current data suggests that focusing on analogs with more reactive side chains, like Gilvocarcin V, may be a more promising avenue for anticancer drug development. This guide provides a foundational understanding of this compound's properties and the experimental context for its evaluation, serving as a valuable resource for the scientific community.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Gilvocarcin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Gilvocarcin E are paramount to ensuring laboratory safety and environmental protection. As a cytotoxic agent, this compound requires stringent disposal procedures in line with regulations for carcinogenic and hazardous waste. Adherence to these protocols minimizes exposure risks and ensures regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to have a comprehensive disposal plan in place.[1] All personnel handling the compound must be trained on the associated hazards and the proper use of personal protective equipment (PPE).[2] Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent the generation and spread of aerosols.[1]

Personal Protective Equipment (PPE) and Waste Handling Summary:

PPE / Handling SupplySpecificationPurpose
Gloves Nitrile, double-gloving recommendedPrevents skin contact.
Gown Impermeable, long-sleeved, cuffedProtects skin and clothing from contamination.[3]
Eye Protection Safety glasses with side shields or face shieldProtects eyes from splashes and aerosols.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling powders or potential aerosols.
Waste Containers Puncture-resistant, leak-proof, with secure lidsSafely contains solid and liquid waste.
Waste Bags Thick (e.g., 2-4 mm), sealable plastic bagsUsed for contaminated labware and PPE; often double-bagged.[2][5]
Labeling "Cytotoxic Waste" or "Carcinogen" labelsClearly identifies hazardous waste for proper segregation and disposal.[2][6]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed through an institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

  • Segregation of Waste : At the point of generation, separate all this compound waste from other laboratory trash. This includes stock solutions, contaminated media, unused compounds, and all disposable equipment that has come into contact with the substance.[2]

  • Containment of Solid Waste :

    • Place all contaminated solid waste (e.g., gloves, pipette tips, vials, lab coats) into a designated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag.

    • Once the bag is full, securely seal it. It is often recommended to then place this bag inside a second labeled waste bag (double-bagging).[5]

    • Label the outer container clearly with "Cytotoxic Waste" and/or "Carcinogen" warning labels.[2][6]

  • Containment of Liquid Waste :

    • Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container.

    • Ensure the container is clearly labeled with the chemical name and hazard warnings.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination :

    • All non-disposable equipment and work surfaces must be decontaminated.[1] The specific decontamination solution and procedure should be approved by your institution's safety office.

    • Dispose of all cleaning materials (e.g., absorbent pads, wipes) as solid cytotoxic waste.[8]

  • Storage and Collection :

    • Store sealed and labeled waste containers in a secure, designated area away from general laboratory traffic.[9]

    • Arrange for pickup by your institution's EHS or a certified hazardous waste disposal service.[9] Never dispose of this compound down the drain or in the regular trash.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

Gilvocarcin_E_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Identification cluster_containment Containment cluster_labeling Labeling cluster_final Final Disposal Steps start Experiment Complete / Spill Occurs gen_waste Generate this compound Waste start->gen_waste is_liquid Liquid Waste? gen_waste->is_liquid solid_container Place in Lined, Puncture-Resistant Solid Waste Container is_liquid->solid_container No liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes label_solid Label Container: 'Cytotoxic Waste' / 'Carcinogen' solid_container->label_solid label_liquid Label Container: 'Hazardous Liquid Waste' (this compound) liquid_container->label_liquid store_waste Store in Secure, Designated Area label_solid->store_waste label_liquid->store_waste request_pickup Request Pickup by EHS / Certified Waste Handler store_waste->request_pickup end Proper Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Decontamination

  • Evacuate and secure the area.

  • Don appropriate PPE.

  • Use a spill kit with absorbent material to contain the spill.

  • Gently cover the spill with absorbent pads, working from the outside in.

  • Collect all contaminated materials in a cytotoxic waste container.

  • Clean the spill area with a suitable decontamination agent as recommended by your institution's EHS.

  • Thoroughly wash hands and any potentially exposed skin.[1]

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the integrity of the research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。